(N-BOC-Amino)(3-methoxyphenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMHSWFMWHVVHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (N-BOC-Amino)(3-methoxyphenyl)acetic Acid: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N-BOC-Amino)(3-methoxyphenyl)acetic acid, a synthetically derived amino acid analog, is a crucial building block in modern medicinal chemistry and peptide synthesis. Its structure, featuring a methoxyphenyl group and a tert-butyloxycarbonyl (BOC) protecting group, offers unique steric and electronic properties that are leveraged in the design of novel therapeutics. The BOC protecting group provides stability under a range of reaction conditions, yet can be readily removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis.[] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, offering insights for its effective utilization in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in drug design.
| Property | Value | Source |
| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)acetic acid | N/A |
| CAS Number | 40512-37-6 | [2] |
| Molecular Formula | C₁₄H₁₉NO₅ | [2] |
| Molecular Weight | 281.3044 g/mol | [2] |
| Appearance | Off-white solid | [3] |
| Melting Point | 65-69 °C (for 3-methoxyphenylacetic acid) | [3] |
| Solubility | Soluble in chloroform and ethyl acetate | [3] |
Note: Some properties are for the parent compound, 3-methoxyphenylacetic acid, and serve as a close approximation in the absence of specific data for the N-BOC protected form.
Chemical Structure and Spectroscopic Analysis
The chemical structure of this compound is characterized by a central alpha-carbon bonded to a carboxylic acid, a 3-methoxyphenyl group, a hydrogen atom, and a BOC-protected amino group.
Caption: Molecular structure of this compound.
Spectroscopic Data (Predicted and Inferred from Related Compounds):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy group protons, a signal for the alpha-proton, a broad singlet for the N-H proton of the carbamate, and a singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the BOC group, the quaternary carbon of the tert-butyl group, the alpha-carbon, the methoxy carbon, and the aromatic carbons.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and C-O stretches, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the BOC group or the carboxylic acid group.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of the amino group of the parent amino acid, (amino)(3-methoxyphenyl)acetic acid. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Synthetic Scheme:
Caption: General synthetic scheme for the N-BOC protection of (amino)(3-methoxyphenyl)acetic acid.
Detailed Experimental Protocol for N-BOC Protection:
This protocol is a standard procedure for the N-protection of amino acids and can be adapted for the synthesis of the title compound.[][4]
-
Dissolution: Dissolve (amino)(3-methoxyphenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq) to the solution and stir until the amino acid is fully dissolved and the solution is basic.
-
Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.
-
Acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of a suitable acid (e.g., 1M HCl or KHSO₄).
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Rationale for Experimental Choices:
-
The use of a mixed solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the non-polar Boc₂O.
-
A basic medium is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.
-
The reaction is performed at a low temperature initially to control the exothermic reaction and minimize side reactions.
-
Acidification during the work-up protonates the carboxylic acid, making the product less water-soluble and facilitating its extraction into an organic solvent.
Applications in Drug Discovery and Peptide Synthesis
This compound is a valuable building block in the synthesis of peptidomimetics and other small molecule therapeutics. The 3-methoxyphenyl moiety can engage in various non-covalent interactions with biological targets, including van der Waals forces and potential hydrogen bonding through the methoxy group's oxygen atom.
The BOC protecting group is fundamental in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the N-terminus of the growing peptide chain.[]
Workflow for Incorporation into a Peptide Chain (Boc-SPPS):
Caption: Workflow for the incorporation of this compound in Boc-based solid-phase peptide synthesis.
The stability of the BOC group to basic and nucleophilic conditions allows for the use of a wide range of coupling reagents and orthogonal protection strategies for amino acid side chains.[]
Safety and Handling
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined chemical properties and the versatility of the BOC protecting group make it an attractive building block for the synthesis of complex peptides and small molecule therapeutics. This guide provides a foundational understanding of its structure, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific biological activities of peptides and molecules incorporating this moiety is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to (N-BOC-Amino)(3-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N-BOC-Amino)(3-methoxyphenyl)acetic acid, with CAS number 40512-37-6, is a pivotal building block in modern medicinal chemistry. As a protected, non-proteinogenic amino acid, it offers a unique combination of steric and electronic properties that are highly sought after in the design of novel therapeutics. The presence of the tert-butoxycarbonyl (BOC) protecting group on the alpha-amino function allows for controlled and sequential peptide bond formation, a cornerstone of peptide and peptidomimetic drug development.[1][2] The 3-methoxyphenyl moiety introduces a specific aromatic substitution pattern that can influence molecular recognition, binding affinity, and pharmacokinetic properties of the final drug candidate. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this versatile compound, with a particular focus on its role in the development of protease inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 40512-37-6 | N/A |
| Molecular Formula | C14H19NO5 | N/A |
| Molecular Weight | 281.30 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 65-69 °C (for the related 3-methoxyphenylacetic acid) | [3] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [4] |
| pKa | Not explicitly reported, but expected to be in the typical range for a carboxylic acid (around 4-5). | N/A |
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the protection of the corresponding amino acid, 2-amino-2-(3-methoxyphenyl)acetic acid. The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
General Synthesis Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of N-BOC-3-methoxyphenylglycine
Introduction
N-BOC-3-methoxyphenylglycine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a building block in peptide synthesis, its unique structural features—a bulky tert-butyloxycarbonyl (BOC) protecting group, a chiral glycine core, and an electronically influential 3-methoxyphenyl substituent—impart specific conformational and reactive properties to the resulting peptides. Accurate and comprehensive characterization of this molecule is paramount for its effective use in synthetic workflows and for understanding its impact on the properties of larger molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For N-BOC-3-methoxyphenylglycine, both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of N-BOC-3-methoxyphenylglycine is predicted to exhibit distinct signals for the protons of the BOC group, the glycine backbone, and the 3-methoxyphenyl ring. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.
Table 1: Predicted ¹H NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-α (glycine) | ~5.3 - 5.5 | d | 1H | ~7.5 |
| NH (carbamate) | ~5.0 - 5.2 | d | 1H | ~7.5 |
| Ar-H (phenyl) | ~6.8 - 7.3 | m | 4H | - |
| OCH₃ (methoxy) | ~3.8 | s | 3H | - |
| C(CH₃)₃ (BOC) | ~1.45 | s | 9H | - |
| COOH | ~10.0 - 12.0 | br s | 1H | - |
Causality and Interpretation:
-
α-Proton (H-α): The proton on the α-carbon of the glycine core is expected to appear as a doublet due to coupling with the adjacent NH proton. Its downfield shift (around 5.3-5.5 ppm) is a direct consequence of the deshielding effects of the adjacent carboxylic acid, the nitrogen of the carbamate, and the aromatic ring.
-
NH Proton: The amide proton of the BOC group will also be a doublet, coupled to the α-proton. Its chemical shift can be variable and is sensitive to solvent and concentration.
-
Aromatic Protons: The four protons on the 3-methoxyphenyl ring will appear as a complex multiplet in the aromatic region (6.8-7.3 ppm). The substitution pattern prevents a simple first-order splitting pattern.
-
Methoxy Protons: The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.8 ppm.
-
BOC Protons: The nine protons of the tert-butyl group are also equivalent and will present as a prominent singlet around 1.45 ppm, a characteristic signature of the BOC protecting group.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically broad and appears far downfield. Its presence and chemical shift can be confirmed by D₂O exchange, which would cause the signal to disappear.
Caption: Predicted ¹H NMR correlations for N-BOC-3-methoxyphenylglycine.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~174 - 176 |
| C=O (carbamate) | ~155 - 156 |
| Ar-C (ipso to glycine) | ~138 - 140 |
| Ar-C (ipso to OCH₃) | ~159 - 160 |
| Ar-CH | ~113 - 130 |
| C-α (glycine) | ~55 - 57 |
| OCH₃ | ~55 |
| C(CH₃)₃ (BOC, quaternary) | ~80 |
| C(CH₃)₃ (BOC, methyl) | ~28 |
Causality and Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and carbamate) are the most deshielded, appearing at the downfield end of the spectrum.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group will be the most downfield among the aromatic signals due to the oxygen's deshielding effect. The other aromatic carbons will appear in the typical range of 113-130 ppm.
-
α-Carbon: The α-carbon of the glycine unit is shifted downfield to around 55-57 ppm due to the attachment of the nitrogen, carboxylic acid, and aromatic ring.
-
BOC Group Carbons: The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm, while the three equivalent methyl carbons resonate at approximately 28 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-BOC-3-methoxyphenylglycine will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds.
Table 3: Predicted IR Absorption Frequencies for N-BOC-3-methoxyphenylglycine
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| N-H (carbamate) | 3300 - 3500 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=O (carboxylic acid) | 1700 - 1725 | Strong |
| C=O (carbamate) | 1680 - 1700 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ether & acid) | 1000 - 1300 | Strong |
Causality and Interpretation:
-
O-H and N-H Stretching: A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a sharper N-H stretching band from the carbamate is expected around 3300-3500 cm⁻¹.
-
C=O Stretching: Two strong carbonyl absorption bands will be a key feature. The carboxylic acid C=O will appear at a higher wavenumber (1700-1725 cm⁻¹) than the carbamate C=O (1680-1700 cm⁻¹) due to the electronic effects of the adjacent atoms.
-
Aromatic C=C Stretching: A series of medium-intensity bands between 1450 and 1600 cm⁻¹ will confirm the presence of the phenyl ring.
-
C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹) will correspond to the C-O stretching vibrations of the carboxylic acid, carbamate, and the methoxy ether.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For N-BOC-3-methoxyphenylglycine (Molecular Formula: C₁₄H₁₉NO₅), the expected molecular weight is approximately 281.12 g/mol .
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment |
| 281 | [M]⁺ (Molecular Ion) |
| 225 | [M - C₄H₈]⁺ or [M - 56]⁺ |
| 181 | [M - BOC]⁺ or [M - 100]⁺ |
| 121 | [C₇H₇O]⁺ (methoxyphenylmethyl cation) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Causality and Interpretation:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 281 would confirm the molecular weight of the compound.
-
Loss of Isobutylene: A common fragmentation pathway for BOC-protected compounds is the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment at m/z 225.
-
Loss of the BOC Group: Cleavage of the entire BOC group (100 Da) would result in a fragment at m/z 181, corresponding to the protonated 3-methoxyphenylglycine.
-
Methoxyphenylmethyl Cation: Fragmentation of the glycine backbone could lead to the formation of a stable benzylic cation with the 3-methoxy substituent at m/z 121.
-
tert-Butyl Cation: The base peak in the spectrum is often the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is a hallmark of BOC-protected compounds.
Caption: Predicted mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of N-BOC-3-methoxyphenylglycine in ~0.7 mL of deuterated chloroform (CDCl₃). For the detection of the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be a more suitable solvent.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C NMR spectra with proton decoupling.
-
Use standard acquisition parameters, ensuring a sufficient number of scans for good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or pure KBr pellet.
-
-
Data Processing:
-
Perform a background correction on the sample spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Use an electrospray ionization (ESI) source for soft ionization, which is likely to preserve the molecular ion.
-
Acquire the mass spectrum in positive ion mode.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor.
-
-
Data Processing:
-
Calibrate the mass-to-charge (m/z) axis.
-
Identify the molecular ion peak and major fragment ions.
-
Conclusion
The spectroscopic characterization of N-BOC-3-methoxyphenylglycine is crucial for its application in research and development. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra based on established chemical principles and data from analogous structures. By understanding the expected spectral features and the underlying reasons for their appearance, researchers can confidently identify and assess the purity of this important synthetic building block. The provided protocols offer a starting point for the experimental acquisition of this data, ensuring high-quality and reliable results.
Solubility and stability of (N-BOC-Amino)(3-methoxyphenyl)acetic acid in different solvents
An In-depth Technical Guide to the Solubility and Stability of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid
Introduction
This compound (CAS No. 40512-37-6) is a protected amino acid derivative that serves as a critical building block in the synthesis of complex organic molecules, including peptidomimetics and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an acid-labile tert-butyloxycarbonyl (BOC) protecting group, a methoxy-substituted aromatic ring, and a carboxylic acid moiety, presents a unique combination of physicochemical properties that dictate its behavior in various chemical environments.[2][3]
This technical guide offers a comprehensive examination of the solubility and stability of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling, formulation, and integration into synthetic workflows. As a Senior Application Scientist, the insights herein are grounded in established chemical principles and aligned with authoritative regulatory standards to ensure both scientific integrity and practical utility.
Part 1: Solubility Profile
The solubility of an API or intermediate is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. The solubility of this compound is governed by the interplay of its functional groups with the solvent. The lipophilic BOC group and the phenyl ring tend to increase solubility in organic solvents, while the polar carboxylic acid and the carbamate linkage provide sites for hydrogen bonding, influencing solubility in protic solvents.[4]
Causality of Solvent Selection
The choice of solvents for solubility screening is not arbitrary. It is a strategic selection designed to probe the compound's behavior across a spectrum of polarities and functionalities, mimicking environments it may encounter during synthesis, purification, and formulation.[5][6] The solvents selected in the protocol below represent key classes used in the pharmaceutical industry:
-
Aqueous Buffers: To understand pH-dependent solubility, which is critical for oral dosage forms and aqueous-based reactions. The carboxylic acid moiety will be ionized at basic pH, increasing solubility, and protonated at acidic pH.
-
Alcohols (Methanol, Ethanol): Polar, protic solvents capable of hydrogen bonding, often used in synthesis and crystallization.[5]
-
Esters (Ethyl Acetate): A medium-polarity solvent, common for extractions and chromatography.[7]
-
Ketones (Acetone): A polar, aprotic solvent with good solvating power for a range of compounds.[5]
-
Chlorinated Solvents (Dichloromethane): A nonpolar, aprotic solvent often used in organic synthesis.
-
Ethers (Tetrahydrofuran): A polar, aprotic solvent with good solvating properties.
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a standardized shake-flask method for determining the equilibrium solubility of the target compound. The core principle is to create a saturated solution and measure the concentration of the dissolved solid, ensuring that true equilibrium has been reached.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to several vials, ensuring a significant amount of solid will remain undissolved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette fitted with a filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.
-
Dilution: Dilute the collected supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL) using the measured concentration and the dilution factor.
Data Presentation: Anticipated Solubility Profile
The following table summarizes the anticipated qualitative solubility based on the structural characteristics of N-BOC protected amino acids. Actual quantitative data must be generated experimentally.
| Solvent/System | Solvent Type | Anticipated Solubility | Rationale |
| pH 2.0 Buffer | Aqueous, Acidic | Low | Carboxylic acid is protonated (neutral); compound is largely non-ionized. |
| pH 7.4 Buffer | Aqueous, Neutral | Moderate | Partial ionization of the carboxylic acid increases solubility over acidic conditions. |
| pH 9.0 Buffer | Aqueous, Basic | High | Carboxylic acid is deprotonated (anionic salt), significantly increasing aqueous solubility. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid and carbamate group. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, though potentially slightly lower due to increased alkyl chain length. |
| Ethyl Acetate | Medium Polarity | Soluble | Good balance of polarity to interact with the entire molecule. |
| Acetone | Polar Aprotic | Soluble | Good dipole interactions with the polar functional groups. |
| Dichloromethane | Nonpolar Aprotic | Sparingly Soluble | May primarily solvate the lipophilic BOC and phenyl groups. |
| Tetrahydrofuran | Polar Aprotic | Soluble | Effective at solvating a wide range of organic molecules. |
Visualization: Solubility Determination Workflow
Caption: Workflow for the experimental determination of equilibrium solubility.
Part 2: Stability Profile
Understanding the chemical stability of a compound is mandated by regulatory bodies like the ICH and is fundamental to ensuring its quality, safety, and efficacy throughout its lifecycle.[8][9][10] Stability testing involves subjecting the compound to a variety of environmental factors to identify potential degradation pathways and establish a re-test period or shelf life.[11]
Intrinsic Chemical Liabilities
The structure of this compound contains specific functional groups prone to degradation:
-
N-BOC Group (Acid Lability): The tert-butoxycarbonyl group is the most significant liability. It is designed to be cleaved under mild acidic conditions, which can be a major stability issue if the compound is exposed to acids during storage or processing.[12][13][]
-
Carbamate Linkage (Hydrolysis): While generally stable, the carbamate functional group can undergo hydrolysis under strongly acidic or basic conditions, although it is significantly more resistant to base than an ester.[2]
-
Benzylic Position (Oxidation): The carbon atom attached to the phenyl ring is a potential site for oxidative degradation, especially in the presence of oxidizing agents or radical initiators.
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to validate that the analytical method used can effectively separate these degradants from the parent compound. The conditions are based on the ICH Q1A(R2) guideline.[8][11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Store at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Store at a controlled temperature (e.g., 60°C).
-
Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Store at room temperature.
-
Thermal Degradation: Store a solid sample and a solution sample in a temperature-controlled oven (e.g., 80°C).
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[11] A dark control sample must be stored under the same conditions to isolate light-induced effects.
-
-
Time Points: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation of the active substance.
-
Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity. An LC-MS/MS method can be used to identify the mass of the degradation products.[]
-
Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial value, confirming that all major degradants are detected.
Data Presentation: Forced Degradation Study Summary
| Stress Condition | Reagent/Parameters | Potential Degradation Pathway | Primary Degradation Product |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Cleavage of the N-BOC group | Amino(3-methoxyphenyl)acetic acid |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Generally stable; potential for slow carbamate hydrolysis | Minimal degradation expected |
| Oxidation | 3% H₂O₂, RT | Oxidation of the benzylic position | Hydroxylated or carbonylated derivatives |
| Thermal | 80°C (Solid & Solution) | General thermal decomposition | Various, depends on physical state |
| Photolytic | ICH Q1B light exposure | Photochemical degradation | Various, depends on light absorption |
Visualization: Stability Testing Workflow
Caption: Workflow for conducting a forced degradation stability study.
Conclusion
A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in research and drug development. The methodologies and principles outlined in this guide provide a robust framework for characterizing these critical attributes. Experimental determination of the solubility profile across a range of pharmaceutically relevant solvents informs decisions on reaction conditions, purification strategies, and formulation approaches. Concurrently, a systematic stability assessment, guided by ICH principles, elucidates the compound's intrinsic liabilities, ensuring that control strategies can be implemented to maintain its quality and integrity from the laboratory to its final application.
References
- 1. appchemical.com [appchemical.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. globalpharmatek.com [globalpharmatek.com]
- 6. haltermann-carless.com [haltermann-carless.com]
- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. snscourseware.org [snscourseware.org]
- 12. researchgate.net [researchgate.net]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Navigating Chirality: A Technical Guide to Racemic vs. Enantiomerically Pure (N-BOC-Amino)(3-methoxyphenyl)acetic Acid
Abstract
(N-BOC-Amino)(3-methoxyphenyl)acetic acid is a chiral non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry. Its structural similarity to endogenous neurotransmitters positions it as a key scaffold for the development of neurologically active agents. As with most chiral molecules in drug development, the biological activity resides predominantly in one enantiomer, while the other may be inactive, less active, or contribute to off-target effects and toxicity. This technical guide provides an in-depth exploration of the critical differences between the racemic mixture and the enantiomerically pure forms of this compound. We will detail the synthesis of the racemate, provide field-proven methodologies for its chiral resolution, and outline analytical techniques for the determination of enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of chiral molecules.
The Imperative of Enantiomeric Purity in Drug Development
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems.[] Biological targets such as enzymes and receptors are themselves chiral, creating a diastereomeric interaction with chiral drug molecules that often leads to significant differences in pharmacological and toxicological profiles between enantiomers.[] Historically, many chiral drugs were developed and marketed as racemic mixtures (a 1:1 mixture of both enantiomers) due to the technical challenges of large-scale enantioseparation.[2] However, modern synthetic and analytical advancements, coupled with a deeper understanding of stereopharmacology, have made the development of single-enantiomer drugs the industry standard.[2]
The case for developing an enantiomerically pure drug, often termed a "chiral switch" if the racemate was previously marketed, is compelling. It can lead to a simplified and more selective pharmacological profile, an improved therapeutic index, less complex pharmacokinetics due to different metabolic rates of the enantiomers, and a reduction in the potential for drug-drug interactions.[3]
Phenylglycine derivatives, in particular, have demonstrated stereospecific activity as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.[2][4] Studies have shown that the (S)- and (R)-enantiomers of various phenylglycines can exhibit markedly different agonist versus antagonist activities at different mGluR subtypes.[2][4] This underscores the critical need to resolve racemic mixtures of novel phenylglycine analogues like this compound to accurately determine their therapeutic potential and safety profile.
Synthesis of Racemic this compound
The synthesis of the racemic parent amino acid, (Amino)(3-methoxyphenyl)acetic acid, can be efficiently achieved through well-established methods such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 3-methoxybenzaldehyde. The subsequent protection of the amino group with the tert-butyloxycarbonyl (BOC) group is a standard procedure that enhances solubility in organic solvents and is a cornerstone of many peptide synthesis strategies.
Synthesis of Racemic (Amino)(3-methoxyphenyl)acetic Acid via Strecker Synthesis
The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[5][6]
// Nodes aldehyde [label="3-Methoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents1 [label=< Reagents: NH4Cl, NaCN > , shape=plaintext, fontcolor="#202124"]; aminonitrile [label="α-Aminonitrile Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents2 [label=< Reagent: H3O+ (Acid Hydrolysis) > , shape=plaintext, fontcolor="#202124"]; racemic_aa [label="Racemic (Amino)(3-methoxyphenyl)acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges aldehyde -> reagents1 [style=invis]; reagents1 -> aminonitrile [label="Step 1: Aminonitrile Formation"]; aminonitrile -> reagents2 [style=invis]; reagents2 -> racemic_aa [label="Step 2: Hydrolysis"]; }
Figure 1: Workflow for the Strecker Synthesis.
Experimental Protocol: Strecker Synthesis
-
Step 1: α-Aminonitrile Formation: In a well-ventilated fume hood, to a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (NH₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6 M hydrochloric acid (HCl), for 4-6 hours.[7]
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield racemic (Amino)(3-methoxyphenyl)acetic acid.
N-BOC Protection
The BOC protecting group is introduced to the synthesized racemic amino acid to facilitate subsequent handling, purification, and, importantly, to enable certain chiral resolution strategies.
// Nodes racemic_aa [label="Racemic (Amino)(3-methoxyphenyl)acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label=< Reagents: Di-tert-butyl dicarbonate ((Boc)2O) Base (e.g., NaOH, TEA) > , shape=plaintext, fontcolor="#202124"]; boc_product [label="Racemic this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges racemic_aa -> reagents [style=invis]; reagents -> boc_product [label="BOC Protection"]; }
Figure 2: Workflow for N-BOC Protection.
Experimental Protocol: N-BOC Protection
-
Reaction Setup: Dissolve racemic (Amino)(3-methoxyphenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH). Cool the solution to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while vigorously stirring and maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Isolation: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the remaining aqueous layer with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic this compound as a solid.
Chiral Resolution: Isolating the Enantiomers
With the racemic mixture in hand, the critical step is the separation of the two enantiomers. The most common and industrially scalable methods for the resolution of N-protected amino acids are diastereomeric salt formation and enzymatic kinetic resolution.[]
Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution technique relies on reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[] This difference allows for their separation by fractional crystallization.
// Nodes racemic_boc_aa [label="Racemic this compound\n(R-Acid + S-Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_base [label="Chiral Resolving Agent\n(e.g., (R)-α-Methylbenzylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; diastereomeric_salts [label="Mixture of Diastereomeric Salts\n(R-Acid • R-Base) + (S-Acid • R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Fractional Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; less_soluble [label="Less Soluble Diastereomer Crystallizes\n(e.g., S-Acid • R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; more_soluble [label="More Soluble Diastereomer in Mother Liquor\n(e.g., R-Acid • R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification1 [label="Acidification (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acidification2 [label="Acidification (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enantiomer1 [label="Enantiomerically Enriched (S)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enantiomer2 [label="Enantiomerically Enriched (R)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_recovery1 [label="Recovered Chiral Base", fillcolor="#FBBC05", fontcolor="#202124"]; base_recovery2 [label="Recovered Chiral Base", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges racemic_boc_aa -> diastereomeric_salts; chiral_base -> diastereomeric_salts; diastereomeric_salts -> crystallization; crystallization -> less_soluble; crystallization -> more_soluble; less_soluble -> acidification1; more_soluble -> acidification2; acidification1 -> enantiomer1; acidification1 -> base_recovery1; acidification2 -> enantiomer2; acidification2 -> base_recovery2; }
Figure 3: Diastereomeric Salt Resolution Workflow.
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Warm the solution gently.
-
In a separate flask, prepare a solution of a chiral amine resolving agent (0.5 eq, e.g., (R)- or (S)-α-methylbenzylamine, or a norephedrine derivative) in the same solvent.
-
Slowly add the chiral amine solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by filtration. The enantiomeric enrichment of the crystallized salt can be improved by recrystallization from a fresh portion of the solvent.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with an acid like 1 M HCl to a pH of 2-3.
-
Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful and highly selective method that leverages the stereospecificity of enzymes, typically lipases or proteases.[] In this approach, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For N-BOC-amino acids, this often involves the enantioselective hydrolysis of a corresponding racemic ester.
Experimental Protocol: Enzymatic Kinetic Resolution (via Ester Hydrolysis)
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods (e.g., reaction with methanol/thionyl chloride).
-
Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add a lipase, such as Lipase B from Candida antarctica (CALB), often immobilized for ease of removal (e.g., Novozym 435).[9]
-
Stir the reaction at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separation: Once 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme.
-
Acidify the aqueous solution to pH 2-3 and extract the unreacted, enantiomerically pure ester with an organic solvent.
-
The enantiomerically pure acid product will remain in the aqueous layer. It can be isolated by extraction after adjusting the pH or by other suitable methods.
Analytical Characterization: Determining Enantiomeric Purity
The success of a chiral resolution is quantified by the enantiomeric excess (ee), which is a measure of the purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the sample, causing them to have different retention times. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of N-protected amino acids.[10][11]
Table 1: Representative Chiral HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Field Insights |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK® IA, IC) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T, R) | These phases have demonstrated broad applicability and high selectivity for N-BOC protected amino acids. The choice between them often requires empirical screening.[10][11] |
| Mobile Phase | Normal Phase: Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid (FA) | The acidic modifier is crucial for protonating the carboxyl group, leading to sharp peaks and improved interaction with the CSP. The choice between normal and reversed phase depends on the specific CSP and analyte. |
| Flow Rate | 0.5 - 1.5 mL/min | A flow rate of 1.0 mL/min is a good starting point for standard 4.6 mm ID columns, balancing resolution and analysis time. |
| Detection | UV at 254 nm or 270 nm | The phenyl ring provides strong UV absorbance, allowing for sensitive detection. |
| Column Temperature | 25 - 40 °C | Temperature can influence selectivity; operating at a controlled ambient or slightly elevated temperature ensures reproducibility. |
Protocol: Enantiomeric Excess (ee) Determination
-
Sample Preparation: Prepare a solution of the resolved this compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.
-
Injection: Inject a small volume (e.g., 5-10 µL) onto the chiral HPLC system.
-
Analysis: Integrate the peak areas of the two enantiomers (A₁ and A₂).
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] x 100
Conclusion and Future Directions
The decision to advance a racemic mixture versus an enantiomerically pure compound is a critical juncture in the drug development pipeline. For a scaffold like this compound, whose parent structure belongs to a class of compounds with known stereospecific neurological activity, the isolation and individual evaluation of its enantiomers is not merely an academic exercise but a scientific and regulatory necessity. The methodologies outlined in this guide—from the foundational synthesis of the racemate to the precise techniques of chiral resolution and analysis—provide a robust framework for researchers to produce and characterize these enantiomers with high fidelity. The subsequent pharmacological evaluation of the individual (R)- and (S)-enantiomers will be pivotal in elucidating their true therapeutic potential and advancing the development of more selective and safer medicines.
References
- 2. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rvrlabs.com [rvrlabs.com]
- 6. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
The Strategic Integration of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, (N-BOC-Amino)(3-methoxyphenyl)acetic acid has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapies. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential applications of this versatile molecule in medicinal chemistry. We will delve into its critical role in the design of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, explore the nuanced structure-activity relationships of its derivatives, and provide detailed experimental protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.
Part 1: Core Chemical and Structural Attributes
This compound, a non-natural amino acid derivative, possesses a unique combination of structural features that render it highly valuable in medicinal chemistry. The molecule can be dissected into three key components, each contributing to its overall utility: the N-BOC protecting group, the α-amino acid core, and the 3-methoxyphenyl substituent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40512-37-6 |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
The N-BOC Protecting Group: A Gateway to Controlled Synthesis
The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern peptide and medicinal chemistry.[1][2] Its primary function is to temporarily mask the nucleophilic amino group, preventing unwanted side reactions during subsequent synthetic steps. The BOC group is prized for its stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), ensuring the integrity of other sensitive functional groups within the molecule.[1][2] This controlled lability is fundamental to multi-step synthetic strategies.
The α-Amino Acid Core: A Scaffold for Peptidomimetics
The central α-amino acid structure provides a versatile scaffold for the construction of peptidomimetics. By incorporating this non-natural amino acid into a peptide chain or a small molecule, medicinal chemists can introduce novel steric and electronic properties, often leading to enhanced biological activity, improved metabolic stability, and better oral bioavailability compared to their natural peptide counterparts.
The 3-Methoxyphenyl Substituent: A Key to Target Engagement
The 3-methoxyphenyl group plays a crucial role in the interaction of derivative molecules with their biological targets. The methoxy group, positioned at the meta position of the phenyl ring, can significantly influence the electronic and conformational properties of the molecule. It can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity of the compound, which is a critical parameter for drug absorption and distribution.[3][4] As we will explore in the context of DPP-IV inhibitors, this seemingly simple functional group can be a key determinant of binding affinity and selectivity.
Part 2: Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A primary and highly significant application of this compound is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[5][6]
Dutogliptin: A Case Study
While multiple DPP-IV inhibitors are on the market, the synthesis of Dutogliptin, a potent and selective DPP-IV inhibitor, serves as an excellent example of the utility of this compound. Although various synthetic routes to Dutogliptin exist, the core structure strongly suggests the use of a 3-methoxyphenylglycine derivative in its synthesis. Dutogliptin has been investigated in clinical trials for type 2 diabetes and, more recently, for its potential in improving cardiac function after myocardial infarction.[7][8][9][10][11]
The general synthetic strategy for many DPP-IV inhibitors involves the coupling of a substituted amino acid with a heterocyclic amine. In the context of Dutogliptin, this would involve the amide coupling of this compound with a suitable 3-aminopiperidine derivative.
Caption: Conceptual workflow for the synthesis of Dutogliptin.
Structure-Activity Relationship (SAR) Insights
The efficacy of DPP-IV inhibitors is highly dependent on their interaction with the enzyme's active site, which is comprised of several subsites, including S1, S2, S1', and S2'.[3][4] The 3-methoxyphenylglycine moiety of Dutogliptin and similar analogs is believed to occupy the S2 subsite.
-
The Phenyl Ring: The aromatic ring of the 3-methoxyphenylglycine fragment typically engages in hydrophobic interactions within the S2 pocket.
-
The Methoxy Group: The meta-positioned methoxy group can form crucial hydrogen bonds with amino acid residues in the active site, enhancing binding affinity.[4] Its position is critical, as ortho or para substitutions can lead to steric clashes or suboptimal interactions, thereby reducing potency. The methoxy group's electron-donating nature can also influence the overall electronic properties of the inhibitor, contributing to its binding characteristics.
-
The Amino Group: The amino group of the glycine core forms a key interaction with the catalytic triad of the enzyme, often through a salt bridge or hydrogen bonding, which is essential for potent inhibition.
The BOC-protecting group, while not present in the final drug, is instrumental in the synthetic process, allowing for the precise and controlled assembly of the final molecule.
Part 3: Experimental Protocols
The following protocols are provided as a guide for the key synthetic steps involving this compound. These are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Amide Coupling of this compound with (R)-3-Aminopiperidine
This protocol describes a standard procedure for the formation of the amide bond, a critical step in the synthesis of Dutogliptin-like molecules.
Materials:
-
This compound (1.0 eq)
-
(R)-3-Aminopiperidine dihydrochloride (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve (R)-3-aminopiperidine dihydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add the solution of the activated acid from step 2 to the amine solution from step 3 at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-BOC protected amide.
Caption: Workflow for the amide coupling reaction.
Protocol 2: BOC-Deprotection
This protocol describes the removal of the BOC protecting group to yield the free amine, a precursor to the final drug molecule.
Materials:
-
N-BOC protected amide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-BOC protected amide in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Part 4: Future Perspectives and Conclusion
The utility of this compound extends beyond DPP-IV inhibitors. Its unique structural features make it a valuable building block for the synthesis of a wide range of other bioactive molecules, including protease inhibitors, receptor antagonists, and novel peptide-based therapeutics. As our understanding of disease pathways deepens, the demand for chiral, non-natural amino acids like this one will undoubtedly grow.
References
- 1. benchchem.com [benchchem.com]
- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2022224164A1 - Glucagon like peptide compounds - Google Patents [patents.google.com]
- 6. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 7. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]
- 8. Structure-Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A STUDY ON THE STRUCTURE-ACTIVITY RELATIONSHIP OF THE CARDIOTONIC STEROIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 11. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the 3-Methoxy Group in the Physicochemical and Biological Properties of N-BOC-Phenylglycine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-BOC-phenylglycine derivatives are pivotal building blocks in contemporary medicinal chemistry, offering a scaffold for the synthesis of a diverse array of bioactive molecules and peptidomimetics. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties, conformational preferences, and ultimately, its biological activity. This technical guide provides a comprehensive exploration of the role of the 3-methoxy group in shaping the characteristics of N-BOC-phenylglycine derivatives. We will delve into the nuanced electronic and steric effects of the meta-positioned methoxy group, its impact on molecular conformation and non-covalent interactions, and the consequential implications for drug design and development. This guide will further provide detailed protocols for the synthesis and characterization of N-BOC-3-methoxyphenylglycine, offering a practical resource for researchers in the field.
Introduction: The Subtle Power of Methoxy Substitution
The methoxy group, though seemingly simple, is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates.[1][2] Its influence extends beyond being a mere lipophilic substituent, offering a unique combination of electronic and steric attributes that can be leveraged to enhance ligand-target interactions, improve pharmacokinetic profiles, and modulate metabolic stability.[1] When incorporated into the N-BOC-phenylglycine framework, particularly at the meta (3) position, the methoxy group imparts a distinct set of properties that differentiate it from its ortho and para counterparts. This guide will elucidate the multifaceted role of the 3-methoxy group, providing a foundational understanding for its rational application in drug discovery.
Physicochemical Properties Conferred by the 3-Methoxy Group
The introduction of a methoxy group at the 3-position of the phenyl ring in N-BOC-phenylglycine instigates a cascade of changes in its fundamental physicochemical properties. These alterations are a direct consequence of the electronic and steric nature of the methoxy substituent.
Electronic Effects: A Tale of Induction and Resonance
The 3-methoxy group exerts a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework.
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pi-system of the aromatic ring, increasing electron density.
Crucially, the net electronic effect of the methoxy group is position-dependent. In the meta position, the resonance effect is minimal as it does not extend to this position. Consequently, the inductive effect predominates , rendering the 3-methoxy group as a net electron-withdrawing substituent . This is in contrast to the ortho and para positions, where the resonance effect is dominant, making the methoxy group electron-donating in those contexts.
Lipophilicity and Solubility
The methoxy group is generally considered to be a lipophilic substituent. However, its impact on the overall lipophilicity of a molecule, often quantified by the logarithm of the partition coefficient (logP), is nuanced. The replacement of a hydrogen atom with a methoxy group typically increases lipophilicity. However, the oxygen atom of the methoxy group can also participate in hydrogen bonding with water, which can temper the increase in lipophilicity.
Table 1: Comparison of Calculated Physicochemical Properties of Glycine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| N-BOC-glycine | C₇H₁₃NO₄ | 175.18 | 0.5 |
| N-BOC-N-methoxy-glycine | C₈H₁₅NO₅ | 205.21 | 0.8 |
Data sourced from PubChem.[3][]
Hydrogen Bonding Capacity
The oxygen atom of the methoxy group is a competent hydrogen bond acceptor.[1] This property is of paramount importance in drug design, as it allows for the formation of additional non-covalent interactions with biological targets, such as proteins and enzymes. The ability of the 3-methoxy group to engage in hydrogen bonding can contribute to enhanced binding affinity and selectivity of a drug candidate.
Conformational Implications of the 3-Methoxy Group
The presence of the 3-methoxy group can influence the conformational landscape of N-BOC-phenylglycine derivatives through steric interactions and by affecting the rotational barrier of the phenyl group.
Steric Hindrance and Rotational Freedom
While a methoxy group is not exceptionally bulky, its presence at the 3-position can introduce a degree of steric hindrance that influences the preferred orientation of the phenyl ring relative to the amino acid backbone. This can restrict the conformational freedom of the molecule, potentially pre-organizing it into a bioactive conformation. The interplay between the methoxy group and the N-BOC protecting group can lead to specific low-energy conformations.
Preferred Conformations and Bioactive Conformations
The overall conformation of N-BOC-phenylglycine derivatives is a result of a complex interplay of torsional angles (φ, ψ, and χ). The 3-methoxy group can influence the χ1 and χ2 torsional angles, which describe the rotation of the phenyl ring. While a detailed conformational analysis of N-BOC-3-methoxyphenylglycine is not available, studies on related carboxyphenylglycine derivatives suggest that a bioactive conformation for metabotropic glutamate receptor (mGluR) antagonists may involve the ammonium group of the amino acid moiety lying on the plane of the aromatic ring.[5] The 3-methoxy group, through its steric and electronic effects, can modulate the energy landscape of these conformations.
Caption: Influence of the 3-methoxy group on conformational states.
Synthesis and Characterization of N-BOC-3-Methoxyphenylglycine
The synthesis of N-BOC-3-methoxyphenylglycine can be achieved through a standard procedure for the N-protection of amino acids.
Synthetic Protocol
This protocol describes a general method for the synthesis of N-BOC protected amino acids, adapted for 3-methoxyphenylglycine.
Materials:
-
(S)-2-(3-Methoxyphenyl)glycine[6]
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (S)-2-(3-Methoxyphenyl)glycine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.
-
BOC Protection: Cool the reaction mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Remove the dioxane under reduced pressure. Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the solution and concentrate under reduced pressure to yield N-BOC-(S)-3-methoxyphenylglycine as a solid. The product can be further purified by recrystallization if necessary.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Boc-N-methoxy-glycine | C8H15NO5 | CID 57455332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational analysis of carboxyphenylglycine (CPG) derivatives: insight into bioactive and bioselective conformations of group-I mGluRs antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-2-(3-Methoxyphenyl)glycine | 108647-55-8 [chemicalbook.com]
A Senior Application Scientist's Guide to (N-BOC-Amino)(3-methoxyphenyl)acetic Acid: Sourcing and Purity Verification
Abstract
(N-BOC-Amino)(3-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, is a critical building block in contemporary drug discovery and development. Its unique structural features make it an invaluable component in the synthesis of peptidomimetics, constrained peptides, and other complex pharmaceutical intermediates. The successful integration of this intermediate into a synthetic workflow is critically dependent on two key factors: the reliability of the commercial supplier and the verifiable purity of the material. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape, purity considerations, and essential analytical methodologies for this compound. We will delve into the causality behind experimental choices for purity determination and provide actionable protocols for in-house quality control.
Introduction: The Strategic Importance of a High-Purity Building Block
This compound (CAS No. 102507-42-8) belongs to a class of N-tert-butoxycarbonyl (Boc) protected amino acids. The Boc group serves as a crucial temporary shield for the amino functionality, preventing unwanted side reactions during sensitive coupling steps in peptide synthesis and other organic transformations.[1] The 3-methoxyphenyl moiety introduces specific steric and electronic properties, which chemists leverage to modulate the pharmacological profile of a target molecule, including its binding affinity, selectivity, and metabolic stability.
Given its role as a foundational starting material, the purity of this compound is not merely a quality metric but a critical determinant of downstream success. Impurities, even at trace levels, can lead to the formation of undesired diastereomers, byproducts that are difficult to separate, and ultimately, compromised yield and purity of the final active pharmaceutical ingredient (API).[2] Therefore, a robust understanding of sourcing and purity analysis is paramount.
The Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound, catering to various scales, from research and development quantities (grams) to bulk manufacturing (kilograms). The choice of supplier should be guided by more than just cost; it requires a careful evaluation of their quality systems, documentation, and consistency.
Table 1: Representative Commercial Suppliers and Typical Purity Grades
| Supplier Category | Example Vendors | Typical Purity (by HPLC) | Scale | Key Considerations |
| Research Chemicals | Sigma-Aldrich, TCI America, BOC Sciences | >98.0% | mg to g | Wide availability, detailed online catalogs, suitable for initial screening and discovery phases. |
| Intermediates & Building Blocks | Synblock, Appchem | >98% | g to kg | Often provide more detailed analytical data upon request (e.g., NMR, LC-MS). Good for process development. |
| Custom Synthesis & Bulk | Chem-Impex, various CROs/CMOs | ≥99% (by HPLC) | kg to tons | Offer synthesis on demand, can provide extensive documentation (CoA, impurity profiles) to meet regulatory needs. |
Disclaimer: This table is for illustrative purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.
The primary differentiator among suppliers often lies in the rigor of their quality control and the transparency of their analytical data. For drug development applications, a supplier who can provide a detailed Certificate of Analysis (CoA) with spectra (¹H NMR, HPLC) is vastly preferable.
Deconstructing Purity: More Than a Single Number
A purity statement of ">98%" on a product label is an essential starting point, but a seasoned scientist must probe deeper. Purity for a chiral molecule like this is multifaceted.
-
Chemical Purity: Refers to the percentage of the desired molecule relative to any organic or inorganic impurities. Common sources of such impurities include unreacted starting materials, reagents from the synthesis (e.g., di-tert-butyl dicarbonate), or byproducts from side reactions.
-
Enantiomeric Purity (Optical Purity): This compound possesses a chiral center at the alpha-carbon. For most pharmaceutical applications, only one enantiomer (either R or S) is biologically active. The other can be inactive or, in worst-case scenarios, contribute to off-target toxicity.[2] Therefore, determining the enantiomeric excess (e.e.) is critical.
-
Residual Solvents: Solvents used in the final crystallization or purification step can be trapped in the solid material. Their presence must be quantified as they can interfere with subsequent reactions.
-
Water Content: As an acid with polar functional groups, the compound can be hygroscopic. Water content should be determined, typically by Karl Fischer titration.
Core Analytical Techniques for Purity Verification
A multi-pronged analytical approach is necessary for a comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analysis.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination due to its high resolution and quantitative accuracy.[3][4] Two distinct HPLC methods are required.
-
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity: This technique separates compounds based on polarity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (often containing 0.1% TFA) to separate the main compound from more or less polar impurities.[3]
-
Chiral HPLC for Enantiomeric Purity: This is a specialized, indispensable technique. It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs are commonly effective for separating N-protected amino acids.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides rapid and definitive structural confirmation. It is excellent for identifying the compound and detecting major impurities. Key diagnostic signals include the Boc group protons (a singlet around 1.4 ppm), the methoxy group protons (a singlet around 3.8 ppm), the aromatic protons, and the alpha-proton. It is also a powerful tool for identifying and quantifying residual solvents.[5]
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of MS.[3] It is invaluable for confirming the molecular weight of the compound and for identifying unknown impurities by their mass-to-charge ratio.
Workflow and Protocols for In-House Quality Control
It is a best practice in drug development to perform in-house QC on critical starting materials, regardless of the supplier's CoA. This self-validating system ensures the integrity of the synthetic process.
Incoming Material QC Workflow
The following diagram outlines a logical workflow for the quality control of a newly received batch of this compound.
Caption: Workflow for incoming material quality control.
Experimental Protocol: RP-HPLC for Chemical Purity
This protocol provides a standardized method for determining the chemical purity.
Objective: To quantitatively determine the purity of this compound by separating it from potential process-related impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Data acquisition and processing software.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | UV Detection | 220 nm | | Injection Volume | 5 µL | | Gradient Program | Time (min) | % B | | | 0.0 | 10 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 10 | | | 30.0 | 10 |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Causality: The C18 stationary phase retains the compound and its impurities based on their hydrophobicity. The gradient elution, starting with a high water content and gradually increasing the organic acetonitrile content, allows for the separation of compounds across a wide range of polarities. TFA is used as an ion-pairing agent to improve peak shape for the acidic analyte.
Experimental Protocol: ¹H NMR for Identity and Residual Solvents
Objective: To confirm the chemical structure and identify any residual solvents.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Materials:
-
Sample: ~5-10 mg of this compound.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Procedure:
-
Dissolve the sample in ~0.7 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard one-dimensional proton spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks and assign them to the corresponding protons in the structure.
-
Compare the chemical shifts and coupling patterns to known literature values or a reference standard.[5]
-
Identify any sharp singlets corresponding to common solvents (e.g., Acetone at ~2.17 ppm, Ethyl Acetate at ~2.05 and 4.12 ppm in CDCl₃).
Causality: The unique electronic environment of each proton in the molecule results in a distinct resonance frequency (chemical shift), providing a "fingerprint" of the structure. The area under each peak is proportional to the number of protons it represents, allowing for structural verification and quantification of impurities relative to the main compound.
Conclusion
For researchers and drug developers, this compound is more than a simple reagent; it is a precision tool. Its efficacy is directly tied to its purity. By implementing a strategic sourcing plan and a rigorous, multi-technique in-house QC program, scientists can mitigate risks associated with impurities, ensuring the reliability of their synthetic processes and the integrity of their final products. This guide provides the foundational principles and practical methodologies to achieve that goal, fostering a culture of quality and scientific rigor from the very first step of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
Methodological & Application
Protocol for solid-phase peptide synthesis using (N-BOC-Amino)(3-methoxyphenyl)acetic acid
An Application Guide to Solid-Phase Synthesis of Peptides Incorporating (N-BOC-Amino)(3-methoxyphenyl)acetic Acid
Abstract
This document provides a comprehensive protocol and technical guidance for the solid-phase peptide synthesis (SPPS) of novel peptides incorporating the non-canonical, sterically hindered amino acid, this compound. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is detailed, with a specific focus on addressing the challenges associated with the coupling of α,α-disubstituted amino acids. This guide is intended for researchers and professionals in peptide chemistry and drug development, offering insights into reagent selection, reaction optimization, in-process monitoring, and final cleavage strategies to ensure high-yield synthesis of the target peptide.
Introduction: The Rationale for Non-Canonical Amino Acids
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the assembly of peptide chains on an insoluble polymer support.[1][2] The Boc strategy, the original "Merrifield" method, employs a graduated acid lability system where the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable benzyl-based side-chain protecting groups and the resin linkage are removed at the final stage with a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3][4]
The incorporation of non-canonical amino acids, such as this compound, is a powerful strategy for designing peptides with enhanced therapeutic properties. The introduction of an α-aryl substituent can confer several advantages:
-
Enhanced Proteolytic Stability: The steric bulk provided by the 3-methoxyphenyl group can shield the adjacent peptide bonds from enzymatic degradation by proteases, significantly increasing the peptide's in-vivo half-life.[5]
-
Conformational Rigidity: The α,α-disubstituted nature of the residue restricts the conformational freedom of the peptide backbone, which can be exploited to lock the peptide into a bioactive conformation, potentially increasing receptor affinity and specificity.
-
Modulation of Physicochemical Properties: The methoxyphenyl moiety can alter the peptide's overall hydrophobicity and amphipathicity, which are critical parameters for antimicrobial activity, membrane translocation, and solubility.[5]
However, the steric hindrance that provides these benefits also presents a significant synthetic challenge, primarily by impeding the efficiency of peptide bond formation.[6] This guide provides robust protocols designed to overcome these hurdles.
Guiding Principles & Experimental Causality
Resin Selection
The choice of solid support is dictated by the desired C-terminal functionality of the final peptide.
-
For C-terminal Peptide Acids: Phenylacetamidomethyl (PAM) resin is recommended over the classic Merrifield resin. The PAM linker provides greater stability to the repeated TFA deprotection steps, minimizing premature chain loss during the synthesis of longer peptides.[7]
-
For C-terminal Peptide Amides: Methylbenzhydrylamine (MBHA) or Benzhydrylamine (BHA) resins are the standard choices for Boc-SPPS.[7]
The Challenge of Coupling Sterically Hindered Residues
The primary obstacle in incorporating this compound is the steric hindrance at the α-carbon. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[6] To overcome this, highly efficient coupling reagents are mandatory.
-
Recommended Coupling Reagents: Aminium/Uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are strongly recommended.[6][8] These reagents rapidly form highly reactive OBt- or OAt-esters, respectively, which can acylate the sterically encumbered N-terminus more effectively than carbodiimide-based methods alone.[9]
-
In-Situ Activation: A pre-activation step, where the Boc-amino acid and the coupling reagent are mixed for a short period before being added to the resin, is crucial for maximizing coupling efficiency.[6]
Graduated Acid Lability: The Core of Boc-SPPS
The entire Boc/Bzl strategy relies on the differential stability of protecting groups to acid.
-
Nα-Boc Deprotection: The Boc group is labile to moderate acid and is typically removed in each cycle with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7]
-
Neutralization: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to a free amine before the next coupling reaction can occur. This is typically achieved with a tertiary base like N,N-diisopropylethylamine (DIEA).[4]
-
Final Cleavage & Side-Chain Deprotection: A very strong acid is required to cleave the peptide from the resin and remove the permanent, benzyl-based side-chain protecting groups.[3][4] Anhydrous Hydrogen Fluoride (HF) is the traditional reagent, but due to its extreme toxicity, alternatives like Trifluoromethanesulfonic acid (TFMSA) are often used.[10] During this process, reactive cationic species are generated, necessitating the use of a "scavenger" cocktail to prevent side reactions with sensitive amino acid residues.
Reagents, Solvents, and Equipment
| Reagent/Material | Grade | Purpose |
| PAM or MBHA Resin (100-200 mesh, ~0.5-1.0 mmol/g) | Peptide Synthesis | Solid Support |
| This compound & other Boc-AAs | Peptide Synthesis | Building Blocks |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Resin Swelling, Washes, Reaction Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Grade | Reaction Solvent, Washes |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Boc Deprotection, Cleavage Reagent |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Neutralization Base |
| HBTU or HATU | Peptide Synthesis | Coupling Reagent |
| Trifluoromethanesulfonic acid (TFMSA) | Reagent Grade | Final Cleavage Reagent (HF alternative) |
| Thioanisole | Reagent Grade | Scavenger for Cleavage |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Scavenger for Cleavage |
| Anisole | Reagent Grade | Scavenger for Cleavage |
| Isopropanol (IPA) | ACS Grade | Wash Solvent |
| Diethyl Ether | Anhydrous, ACS Grade | Peptide Precipitation |
| Acetonitrile (ACN) | HPLC Grade | HPLC Mobile Phase |
| Ninhydrin Test Kit (Kaiser Test) | - | In-process monitoring |
| Solid-Phase Peptide Synthesis Vessel | - | Reaction Vessel |
| Mechanical Shaker or Nitrogen Bubbler | - | Agitation |
| Reverse-Phase HPLC System | - | Purification and Analysis |
Detailed Synthesis Protocol
This protocol outlines the manual synthesis of a peptide on a 0.25 mmol scale. Adjust volumes accordingly for different scales.
Workflow Overview
Caption: General workflow for Boc-SPPS, from resin preparation to final purification.
Phase 1: Resin Preparation and Swelling
-
Place the resin (e.g., 0.25 mmol) in a suitable reaction vessel.
-
Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 60 minutes with gentle agitation.[11]
-
Drain the solvent by filtration.
-
Perform three washes with DCM (10 mL per gram, 2 minutes each).
Phase 2: Peptide Chain Elongation (Synthesis Cycle)
This cycle is repeated for each amino acid in the sequence.
Step 4.2.1: Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM (10 mL/g resin) to the swollen resin.[7]
-
Agitate for a 2-minute pre-wash, then drain.
-
Add a fresh 50% TFA/DCM solution and agitate for 20-25 minutes.[7]
-
Drain the deprotection solution.
Step 4.2.2: Washing
-
Wash the peptide-resin thoroughly to remove residual TFA.
-
DCM wash (3 x 10 mL/g)
-
IPA wash (2 x 10 mL/g)
-
DCM wash (3 x 10 mL/g)
-
Step 4.2.3: Neutralization
-
Add a solution of 10% DIEA in DCM (10 mL/g resin).
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
Step 4.2.4: Washing
-
Wash the peptide-resin to remove excess DIEA.
-
DCM wash (3 x 10 mL/g)
-
DMF wash (2 x 10 mL/g)
-
Step 4.2.5: Amino Acid Coupling This step uses a 4-fold excess of reagents relative to the resin's initial substitution.
| Reagent | Equivalents | Amount (for 0.25 mmol scale) |
| Boc-Amino Acid | 4.0 | 1.0 mmol |
| HBTU (or HATU) | 3.9 | 0.975 mmol |
| DIEA | 6.0 | 1.5 mmol |
-
Pre-activation: In a separate vial, dissolve the Boc-amino acid (1.0 mmol) and HBTU/HATU (0.975 mmol) in a minimal amount of DMF (~3-4 mL).
-
Add DIEA (1.5 mmol) to the vial and vortex for 1-2 minutes. The solution may change color.[6]
-
Coupling: Immediately add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For the sterically hindered this compound, extending the coupling time to 4 hours or performing a double coupling may be necessary.
Step 4.2.6: Final Wash
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly.
-
DMF wash (3 x 10 mL/g)
-
DCM wash (3 x 10 mL/g)
-
Step 4.2.7: In-Process Monitoring (Kaiser Test)
-
Take a small sample of the resin beads (5-10 mg).
-
Perform the Kaiser (ninhydrin) test to check for the presence of free primary amines.[6]
-
Negative Result (beads remain yellow/colorless): Coupling is complete. Proceed to the deprotection step (4.2.1) for the next amino acid.
-
Positive Result (beads turn dark blue/purple): Coupling is incomplete. Perform a second coupling (re-couple) by repeating steps 4.2.5 and 4.2.6.
-
Phase 3: Cleavage and Final Deprotection
WARNING: Strong acids are highly corrosive and toxic. Perform these steps in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
After the final coupling cycle, perform a final Nα-Boc deprotection (Step 4.2.1) and subsequent washes (Step 4.2.2).
-
Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.
-
Prepare the cleavage cocktail in a cooled flask (0 °C).
| Cleavage Cocktail: Reagent T | Volume/Weight (per 1g resin) | Purpose |
| Trifluoromethanesulfonic acid (TFMSA) | 1.0 mL | Strong Acid for Cleavage |
| Trifluoroacetic Acid (TFA) | 8.0 mL | Co-solvent, Acid |
| Thioanisole | 1.0 mL | Cation Scavenger |
| 1,2-Ethanedithiol (EDT) | 0.5 mL | Scavenger for Trp, Met[10] |
-
Add the pre-chilled cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin through a fritted funnel, collecting the filtrate into a cold flask.
-
Wash the resin twice with a small amount of fresh TFA and add the washings to the filtrate.
-
Concentrate the TFA solution under a gentle stream of nitrogen to about 20% of its original volume.
Phase 4: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the concentrated filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10-fold volume excess).
-
A white precipitate should form. Place the tube at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet twice by re-suspending in cold ether, centrifuging, and decanting.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Analyze the collected fractions by LC-MS to confirm the identity and purity of the final product.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csbio.com [csbio.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Best coupling reagents for incorporating (N-BOC-Amino)(3-methoxyphenyl)acetic acid into peptides
Application Note & Protocol Guide
Topic: Best Coupling Reagents for Incorporating (N-BOC-Amino)(3-methoxyphenyl)acetic acid into Peptides
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of α,α-disubstituted amino acids, such as this compound, into peptide scaffolds is a powerful strategy for introducing conformational constraints, enhancing proteolytic stability, and modulating biological activity. However, the profound steric hindrance posed by the two substituents on the α-carbon presents a significant synthetic challenge, often leading to slow reaction rates and incomplete couplings with standard methodologies.[1][2][3] This guide provides a detailed analysis of the most effective coupling reagents to overcome this obstacle, complete with mechanistic insights, comparative data, and robust, field-proven protocols for both solid-phase and solution-phase synthesis. Our primary recommendation for this challenging coupling is the use of high-potency aminium/uronium salt reagents, specifically HATU , due to its exceptional reactivity and well-documented success in sterically demanding environments.[4][5] An excellent and often more cost-effective alternative is HCTU , while the DIC/Oxyma combination offers a highly efficient, non-explosive option with a distinct safety profile.[6][7]
The Causality of the Challenge: Understanding Steric Hindrance
The primary obstacle in coupling this compound is the severe steric congestion around the carboxyl group. Both the bulky tert-butyloxycarbonyl (BOC) protecting group and the 3-methoxyphenyl ring shield the electrophilic carbon of the activated carboxyl species. This shielding dramatically impedes the nucleophilic attack by the N-terminal amine of the growing peptide chain. Traditional coupling methods, such as those relying on carbodiimides like DCC or EDC alone, are frequently inefficient, resulting in low yields and deletion sequences.[1] Therefore, the selection of a coupling reagent is not a matter of preference but a critical determinant of synthetic success. The chosen reagent must generate a highly reactive activated intermediate to drive the reaction to completion despite the unfavorable steric environment.
Caption: Steric shielding of the carboxyl group by bulky substituents.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
To overcome the activation energy barrier imposed by steric hindrance, a coupling reagent must generate a highly reactive acylating species. Aminium/uronium and modern carbodiimide/additive systems are the most effective choices.
Aminium/Uronium Reagents: The Gold Standard for Difficult Couplings
These reagents, often based on HOBt or HOAt derivatives, are renowned for their high efficiency and rapid kinetics.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is arguably the most powerful and widely used coupling reagent for challenging sequences.[8][9][10] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, stabilizing the transition state of the aminolysis step and accelerating the coupling reaction.[4][11]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HCTU is a highly efficient and more economical alternative to HATU.[6][12] It is based on the more acidic 6-Cl-HOBt, which forms a very reactive O-6-ClBt active ester, driving difficult couplings to completion.[13] It has been successfully used for fast Fmoc solid-phase peptide synthesis (SPPS) protocols.[14]
Carbodiimide/Additive Systems: A Modern, Safe, and Efficient Approach
-
DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): This combination has emerged as a premier choice in modern peptide synthesis. DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[15] This intermediate is then intercepted by OxymaPure®, a highly effective and non-explosive additive, to generate a potent oxime active ester.[7][16] The DIC/Oxyma cocktail is known for its high coupling efficiency, strong suppression of racemization, and improved safety profile compared to benzotriazole-based additives.[7][17]
Data Summary: Comparative Table of Recommended Reagents
| Reagent | Reagent Class | Relative Reactivity (Hindered) | Key Advantages | Potential Drawbacks/Side Reactions |
| HATU | Aminium/Uronium Salt | +++++ | Highest efficiency for hindered couplings; anchimeric assistance from HOAt moiety.[4][11] | Guanidinylation of free amines if used in large excess[4]; higher cost. |
| HCTU | Aminium/Uronium Salt | ++++ | Excellent efficiency; often more cost-effective than HATU[6][12]; rapid kinetics.[14] | Guanidinylation potential (less than HATU); lower solubility in some solvents. |
| DIC/Oxyma | Carbodiimide + Additive | ++++ | High efficiency; excellent safety profile (Oxyma is non-explosive)[7]; low racemization.[17] | Potential for HCN generation from Oxyma/DIC adduct under specific conditions (mitigated by pre-activation protocols).[15] |
| PyBOP | Phosphonium Salt | +++ | High reactivity; avoids guanidinylation side reactions common to uronium salts.[9][18] | Byproducts can be difficult to remove in solution-phase; less potent than HATU for the most extreme cases. |
Mechanistic Pathways of Activation
Understanding the mechanism of action is key to appreciating why these reagents are so effective. The core principle is the conversion of the weakly acidic carboxylic acid into a highly reactive ester intermediate.
Caption: Activation pathways for HATU and DIC/Oxyma coupling reagents.
Experimental Protocols
The following protocols are optimized for the incorporation of sterically hindered amino acids. For this compound, extended coupling times and monitoring for completion are critical.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU (Primary Recommendation)
This protocol outlines a single coupling cycle on a 0.1 mmol scale using the Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, ACS grade
-
Dichloromethane (DCM), ACS grade
-
Ninhydrin test kit (Kaiser test)
Procedure:
-
Resin Swelling & Deprotection: a. Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in a reaction vessel. b. Drain the DMF and perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (5 mL) for 5 minutes, drain, and repeat for an additional 15 minutes.[19] c. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4.0 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (2 mL). b. Add DIPEA (0.8 mmol, 8.0 eq.) to the activation mixture. Note: A higher concentration of base is often beneficial for hindered couplings. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for a minimum of 2 hours at room temperature. For highly hindered couplings, this time can be extended to 4 hours or overnight.[19]
-
Monitoring and Washing: a. After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test.[20] b. A negative test (yellow/colorless beads) indicates complete coupling. Proceed to wash the resin with DMF (5 x 5 mL). c. A positive test (blue/purple beads) indicates incomplete coupling. Drain the reaction vessel and repeat the coupling step (Step 2d) with a freshly prepared activated amino acid solution ("double coupling").
-
Capping (Optional but Recommended for Positive Kaiser Test): a. If the coupling remains incomplete after a second attempt, it is crucial to cap the unreacted free amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes. c. Wash the resin with DMF (3 x 5 mL) before proceeding to the next deprotection cycle.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using DIC/Oxyma (Alternative Recommendation)
This protocol provides a robust alternative using the DIC/Oxyma system.
Materials and Reagents:
-
Same as Protocol 1, but replace HATU and DIPEA with:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)
Procedure:
-
Resin Swelling & Deprotection: a. Follow Step 1 from Protocol 1.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (0.4 mmol, 4.0 eq.) and OxymaPure® (0.4 mmol, 4.0 eq.) in DMF (2 mL). b. Add DIC (0.4 mmol, 4.0 eq.) to the solution. c. Allow the mixture to pre-activate for 5-10 minutes at room temperature. This step is crucial to form the Oxyma-active ester and minimizes potential side reactions.[15][21] d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: a. Follow Step 3 from Protocol 1 to monitor the reaction completion with a Kaiser test and proceed accordingly.
Caption: SPPS workflow for incorporating a sterically hindered amino acid.
Conclusion and Final Recommendations
The successful incorporation of sterically demanding residues like this compound is achievable with the correct strategic selection of reagents and reaction conditions.
-
Primary Choice: HATU remains the most robust and reliable option for overcoming severe steric hindrance due to the formation of a highly activated OAt-ester.
-
Alternative Approaches: HCTU offers comparable efficiency with potential cost savings, while DIC/Oxyma provides a modern, safe, and highly effective non-uronium alternative.
-
Critical Parameters: Regardless of the chosen reagent, success hinges on using a sufficient excess of the amino acid and coupling reagents (typically 3-4 equivalents), extending reaction times (2-4 hours or longer), and rigorously monitoring the reaction's completion using methods like the Kaiser test. Implementing a double coupling or capping strategy is essential for ensuring the fidelity of the final peptide product.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme.de [thieme.de]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 9. file.globalso.com [file.globalso.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digital.csic.es [digital.csic.es]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the TFA-Mediated Deprotection of (N-BOC-Amino)(3-methoxyphenyl)acetic acid
Abstract
The tert-butoxycarbonyl (BOC) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its widespread use is attributed to its stability under a range of conditions and its clean, efficient removal under acidic conditions.[2] Trifluoroacetic acid (TFA) is a preeminent reagent for this transformation, valued for its efficacy and volatility, which simplifies downstream processing.[3] This document provides a comprehensive guide to the TFA-mediated deprotection of (N-BOC-Amino)(3-methoxyphenyl)acetic acid, a substrate featuring an electron-rich aromatic ring that warrants special consideration. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss critical parameters for achieving optimal yield and purity.
Introduction: The Significance of BOC Deprotection
The strategic protection and deprotection of functional groups are central to the successful synthesis of complex molecules. For amines, the BOC group offers a robust shield that is orthogonal to many other protecting groups, allowing for selective chemical transformations. The removal of the BOC group, or deprotection, is a critical step that unmasks the amine for subsequent reactions, such as peptide bond formation. The choice of deprotection conditions is paramount to avoid unwanted side reactions and ensure the integrity of the target molecule.
This compound presents a specific challenge due to the presence of the 3-methoxyphenyl group. This electron-rich aromatic ring is susceptible to electrophilic attack by the tert-butyl cation generated during the deprotection process.[4] Therefore, a carefully optimized protocol is necessary to mitigate this potential side reaction and ensure a high-purity product.
Mechanistic Insights: The Chemistry of TFA-Mediated BOC Cleavage
The deprotection of a BOC-protected amine with TFA is an acid-catalyzed elimination reaction that proceeds through a well-defined mechanism.[5][6] Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
The process unfolds in three primary stages:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the BOC group by the strong acid, TFA.[3][5][6] This step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated BOC group becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][5][6]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][5][6] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[3][5][6]
It is imperative to conduct this reaction in a well-ventilated fume hood and not in a sealed vessel, as the evolution of carbon dioxide gas can cause a pressure buildup.[1][3][5]
The Role of Scavengers in Mitigating Side Reactions
The tert-butyl cation generated during the deprotection is a potent electrophile.[7][8] In the case of this compound, this cation can attack the electron-rich methoxyphenyl ring, leading to the formation of an undesirable tert-butylated byproduct.[4] To prevent this and other potential side reactions, nucleophilic "scavengers" are often added to the reaction mixture.[7][8] These scavengers are more reactive towards the tert-butyl cation than the substrate, effectively trapping it before it can cause unwanted modifications.[7][8]
For substrates with electron-rich aromatic rings, anisole is a commonly employed scavenger.[6] It acts as a sacrificial aromatic compound, readily undergoing Friedel-Crafts alkylation by the tert-butyl cation. Other common scavengers include triisopropylsilane (TIS) and water.[6]
Experimental Protocols
This section provides detailed, step-by-step protocols for the TFA-mediated deprotection of this compound. These protocols are intended as a starting point and may require optimization based on the specific scale and purity requirements of your application.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Anisole (scavenger)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol 1: Standard Deprotection in Solution Phase
This protocol is a general and effective method for the deprotection of this compound.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.[6] This helps to control the reaction exotherm and minimize potential side reactions.
-
Reagent Addition: To the cooled, stirred solution, slowly add a solution of TFA in DCM (e.g., 20-50% v/v). For this particular substrate, a scavenger is highly recommended. Pre-mix anisole (5% v/v) with the TFA/DCM solution before addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2][9]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The deprotected product will be more polar than the starting material and will have a lower Rf value on TLC.
-
Work-up:
-
Isolation:
-
For the TFA salt: Add cold diethyl ether to the concentrated residue to precipitate the product.[6][10] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
For the free amine: Dissolve the crude residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases.[2][6] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free amine.[2][6]
-
Workflow Diagram
Caption: Experimental workflow for TFA-mediated BOC deprotection.
Data Presentation and Troubleshooting
Summary of Reaction Conditions
| Parameter | Recommended Condition | Rationale & Notes |
| TFA Concentration | 20-50% in DCM | A common starting point that balances reaction rate and selectivity.[6] Higher concentrations can lead to increased side product formation.[6] The rate of cleavage can show a second-order dependence on acid concentration.[11] |
| Solvent | Dichloromethane (DCM), anhydrous | Excellent solvent for both the starting material and reagents. Anhydrous conditions are preferred to prevent potential side reactions. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to manage the exotherm. Most deprotections proceed efficiently at room temperature.[6] |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion. Monitor by TLC or LC-MS to confirm.[6][9] |
| Scavenger | Anisole (5% v/v) | Crucial for trapping the tert-butyl cation and preventing alkylation of the electron-rich 3-methoxyphenyl ring.[6] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor closely by TLC/LC-MS. For very stubborn cases, neat TFA can be used for a short duration, but the risk of side reactions is higher.[6] |
| Steric hindrance around the BOC group. | More forcing conditions (higher TFA concentration, longer reaction time) may be necessary.[7] | |
| Formation of Side Products (e.g., t-butylated arene) | Ineffective scavenging of the tert-butyl cation. | Ensure the use of an appropriate scavenger like anisole. Increase the scavenger concentration if necessary. |
| Oily Product (TFA salt) | TFA salts can sometimes be difficult to solidify. | Try different precipitation solvents or trituration. Alternatively, convert the salt to the free amine, which may be a solid. |
| Difficulty Removing Residual TFA | TFA has a relatively high boiling point. | Co-evaporation with a solvent like DCM or toluene is an effective method for azeotropic removal.[3][10] |
Analytical Monitoring
Consistent and accurate monitoring is key to a successful deprotection reaction.
Thin-Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitative monitoring of the reaction progress.[6]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a polar and a non-polar solvent (e.g., 10% Methanol in DCM). The exact ratio should be optimized to achieve good separation.
-
Visualization: UV light (254 nm) and/or staining with a ninhydrin solution (for visualizing the primary amine product). The product spot will have a lower Rf value than the starting material.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more quantitative assessment of the reaction, allowing for the identification and quantification of the starting material, product, and any byproducts.[6][12] This is the preferred method for rigorous analysis and purity assessment.
Conclusion
The TFA-mediated deprotection of this compound is a robust and reliable transformation when performed with careful consideration of the reaction parameters. The key to success lies in understanding the reaction mechanism, particularly the role of the tert-butyl cation, and employing appropriate scavengers to prevent unwanted side reactions with the electron-rich aromatic ring. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to achieve high yields and purity in their synthetic endeavors.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. microsaic.com [microsaic.com]
Topic: High-Resolution Chiral Separation of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid Enantiomers by HPLC
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The enantiomeric purity of chiral building blocks is a critical quality attribute in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of (N-BOC-Amino)(3-methoxyphenyl)acetic acid, a key intermediate in various synthetic pathways. Utilizing a polysaccharide-based chiral stationary phase (CSP), this method achieves baseline resolution in a reversed-phase mode, offering a straightforward, efficient, and reproducible protocol suitable for both routine quality control and research applications.
Introduction and Scientific Rationale
Enantiomers of a chiral molecule, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies worldwide mandate strict control over the stereochemical purity of drug substances. This compound is a protected amino acid derivative, a class of compounds fundamental to modern peptide synthesis and the construction of complex chiral molecules.[2] Ensuring its enantiomeric purity is paramount to prevent the introduction of undesired stereoisomers into the manufacturing process.
The direct separation of enantiomers via chiral HPLC is the most prevalent and effective technique for this purpose.[3][4] The success of this technique hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the analyte enantiomers, leading to differential retention times.[4]
Among the most powerful and versatile CSPs are those based on polysaccharide derivatives, such as cellulose and amylose carbamates.[5][6] These phases operate through a complex chiral recognition mechanism involving the inclusion of the analyte into chiral grooves or cavities within the helical polymer structure.[6][7] Separation is achieved through a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole, and steric effects, which differ in strength and geometry for each enantiomer.[5][6]
This guide details a method developed on a cellulose-based CSP in a reversed-phase mode, a choice underscored by its broad applicability, robustness, and compatibility with mass spectrometry (MS) detectors.[8][9]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the successful enantioseparation of this compound.
Materials and Equipment
-
Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analyte: Racemic this compound (CAS No: 40512-37-6).[10]
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Lux® Cellulose-1, CHIRALCEL® OD-H, or equivalent), Particle Size: 5 µm, Dimensions: 4.6 mm I.D. x 250 mm length.
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Trifluoroacetic Acid (TFA), HPLC grade, ≥99.5%.
-
Deionized Water (H₂O), 18.2 MΩ·cm.
-
Chromatographic Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity and ease of setup.
| Parameter | Condition | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm | Polysaccharide CSPs offer broad enantioselectivity for N-protected amino acids.[5][11] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Trifluoroacetic Acid | Reversed-phase is robust. TFA suppresses the ionization of the analyte's carboxylic acid, ensuring sharp peaks and reproducible retention.[3][12] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column, providing good efficiency and reasonable run times. |
| Column Temperature | 25 °C (Controlled) | Maintaining a constant temperature is crucial for reproducible retention times and selectivity in chiral separations. |
| Detection | UV at 220 nm | The analyte possesses strong chromophores (phenyl ring, carbamate) that absorb at this wavelength, providing high sensitivity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential band broadening. |
| Run Time | Approx. 15 minutes | Sufficient to allow for the elution of both enantiomers with good resolution. |
Standard and Sample Preparation Workflow
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.
-
Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase (ACN/H₂O/TFA 60:40:0.1).
-
Filtration: Prior to injection, filter the Working Standard through a 0.45 µm PTFE or nylon syringe filter to remove any particulates and protect the column.
System Suitability
Before analyzing samples, perform at least five replicate injections of the Working Standard to verify system performance. The results should meet the following criteria:
-
Resolution (Rₛ): The resolution between the two enantiomer peaks should be ≥ 2.0 to ensure accurate quantification.
-
Tailing Factor (T): The tailing factor for each enantiomeric peak should be between 0.8 and 1.5.
-
Reproducibility (%RSD): The relative standard deviation for the retention times and peak areas should be ≤ 2.0%.
Workflow and Mechanistic Discussion
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. appchemical.com [appchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.com [phenomenex.com]
The Strategic Application of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid in the Synthesis of Bioactive Molecules: A Guide for Researchers
In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical synthons, (N-BOC-Amino)(3-methoxyphenyl)acetic acid has emerged as a particularly valuable precursor for the construction of complex bioactive molecules. Its unique structural features—a protected α-amino acid with a methoxy-substituted phenyl ring—offer a compelling combination of reactivity, stereochemical control, and pharmacophoric potential. This guide provides an in-depth exploration of the utility of this building block, complete with detailed protocols and an analysis of its role in the synthesis of targeted therapies.
I. Introduction: The Significance of a Versatile Building Block
This compound, a non-proteinogenic amino acid derivative, serves as a cornerstone in the synthesis of a variety of biologically active compounds. The tert-butyloxycarbonyl (BOC) protecting group provides a stable yet readily cleavable handle for the amine functionality, allowing for controlled and sequential amide bond formation, a fundamental reaction in the assembly of many drug molecules.[1][2]
The 3-methoxyphenyl moiety is of particular interest in medicinal chemistry. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can influence the overall pharmacokinetic properties of the final molecule.[3] Furthermore, the phenyl ring itself can engage in crucial π-stacking interactions with biological targets. This combination of features makes this compound a favored building block in the design of kinase inhibitors and other targeted therapies.
A prime example of the therapeutic area where such building blocks are pivotal is in the development of Tropomyosin receptor kinase (TRK) inhibitors. TRK fusions are oncogenic drivers in a wide range of cancers, and inhibitors of these kinases have shown remarkable efficacy.[3][4][5] The pyrazolo[1,5-a]pyrimidine scaffold is a common core in many potent TRK inhibitors, and the introduction of substituted phenylglycine derivatives onto this core is a key strategy for achieving high affinity and selectivity.[3][6][7][8]
II. Chemical Properties and Handling
A clear understanding of the chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 40512-37-6 |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMF, and DMSO |
| Storage | Store in a cool, dry place away from incompatible materials |
Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
III. Core Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine Carboxamide Analog
To illustrate the practical application of this compound, this section details a representative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine carboxamide, a scaffold of significant interest in the development of kinase inhibitors.[6][7][8][9][10][11] This protocol is an adapted and representative procedure based on established methods for the synthesis of similar bioactive molecules.
A. Rationale for the Synthetic Strategy
The synthesis involves the coupling of this compound with a 3-aminopyrazolo[1,5-a]pyrimidine core. This amide bond formation is a critical step that requires careful selection of coupling reagents to ensure high yield and minimize side reactions, especially given the potential for steric hindrance.[12][13] The subsequent deprotection of the BOC group can be achieved under acidic conditions to yield the final product.
B. Experimental Workflow
Caption: Synthetic workflow for the preparation of a pyrazolo[1,5-a]pyrimidine carboxamide.
C. Detailed Protocol
Materials:
-
This compound
-
3-Aminopyrazolo[1,5-a]pyrimidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF. To this solution, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
Amide Coupling: To the solution containing the activated ester, add 3-aminopyrazolo[1,5-a]pyrimidine (1.0 equivalent). Continue to stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Work-up and Isolation of the N-BOC Protected Product: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-BOC protected product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
BOC Deprotection: Dissolve the purified N-BOC protected product in a 1:1 mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours, monitoring the progress of the deprotection by TLC.
-
Isolation of the Final Product: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the desired pyrazolo[1,5-a]pyrimidine carboxamide of high purity. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
IV. Structure-Activity Relationship (SAR) Insights
The choice of the this compound building block is often guided by structure-activity relationship (SAR) studies. In the context of TRK inhibitors, the 3-methoxyphenyl group can occupy a specific hydrophobic pocket in the kinase domain.[3] Variations in the substitution pattern on the phenyl ring can significantly impact the potency and selectivity of the inhibitor. For instance, the position and nature of the substituent can influence the orientation of the molecule within the binding site, leading to optimized interactions with key amino acid residues.[14]
V. Conclusion
This compound is a versatile and valuable building block in the synthesis of bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors. Its judicious use, guided by a thorough understanding of its chemical properties and the principles of medicinal chemistry, can significantly accelerate the drug discovery process. The detailed protocol provided herein serves as a practical guide for researchers and scientists in the field, enabling the efficient synthesis of novel compounds with therapeutic potential.
References
- 1. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of macrocyclic derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc vs Boc strategy for the synthesis of peptides with 3-methoxyphenylglycine
Topic: Fmoc vs. Boc Strategy for the Synthesis of Peptides with 3-Methoxyphenylglycine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of non-canonical, sterically hindered amino acids such as 3-methoxyphenylglycine (3-MeO-Phg) into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and bioactivity. However, the unique structural properties of 3-MeO-Phg—namely its significant steric bulk and the high susceptibility of its α-proton to base-catalyzed epimerization—present considerable challenges during solid-phase peptide synthesis (SPPS). The choice between the two dominant SPPS methodologies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), is therefore not trivial and has profound implications for synthesis efficiency, yield, and the chiral integrity of the final product.
This guide provides a detailed analysis of both strategies, moving beyond a simple recitation of steps to explain the underlying chemical principles and causality behind experimental choices. We present a head-to-head comparison of the Fmoc and Boc approaches specifically for 3-MeO-Phg incorporation, focusing on racemization control and coupling efficiency. This document provides field-tested, step-by-step protocols for both methods, designed to be self-validating systems for producing high-purity peptides. Our objective is to equip researchers with the necessary expertise to make an informed strategic decision and successfully synthesize these challenging peptide sequences.
Fundamental Principles: A Tale of Two Chemistries
The success of SPPS hinges on the concept of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1][2] The primary distinction between the Fmoc and Boc strategies lies in the chemical nature of the temporary Nα-amino protecting group.[3][4]
-
The Fmoc/tBu Strategy: This is the most prevalent approach in modern peptide synthesis.[3][5] It employs the base-labile Fmoc group for Nα-protection, which is typically removed with a solution of piperidine in DMF.[5][6] Side-chain protecting groups are acid-labile, tert-butyl (tBu) based, and are removed simultaneously with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[7] This creates a truly orthogonal system, where the deprotection conditions for the Nα-group and the side chains are chemically distinct (base vs. acid), offering high fidelity and compatibility with a wide range of sensitive modifications.[7][8]
-
The Boc/Bzl Strategy: This classic approach, pioneered by Merrifield, uses the acid-labile Boc group for Nα-protection, which is removed with moderate concentrations of TFA.[] Side-chain protecting groups are typically benzyl (Bzl) based, which require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[6][7][10] This strategy relies on "graduated acidolysis" rather than true orthogonality, as both protecting group classes are removed by acid, albeit of different strengths.[7]
The Core Challenge: Incorporating 3-Methoxyphenylglycine
Phenylglycine and its derivatives are notorious for posing two significant, interconnected problems during SPPS.
-
High Risk of Racemization: The α-proton of phenylglycine is significantly more acidic than that of aliphatic amino acids. This proton can be abstracted by base, leading to the formation of a planar enolate intermediate, which upon re-protonation can yield a mixture of D and L enantiomers (epimerization).[11] This is most problematic during the base-mediated activation and coupling step of the Fmoc strategy.[12][13] Studies have shown that the choice of base and coupling reagent is critical to preserving stereochemical integrity.[12][14]
-
Steric Hindrance: The bulky substituted phenyl ring impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[15] This steric clash can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields. Overcoming this requires highly efficient coupling reagents, optimized reaction conditions (e.g., longer coupling times, elevated temperatures), and careful monitoring.[16][17]
Strategic Comparison: Selecting the Optimal Path
The decision between Fmoc and Boc chemistry for synthesizing peptides containing 3-MeO-Phg must be a deliberate one, weighing the pros and cons of each in the context of the specific challenges posed by this residue.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale & Causality for 3-MeO-Phg |
| Racemization Risk | High . The primary risk occurs during the base-catalyzed coupling step, where the combination of an activated ester and an organic base (e.g., DIPEA) can easily abstract the acidic α-proton.[12][13] | Low . The Nα-deprotection is acidic (TFA). The subsequent neutralization and coupling steps are generally performed under conditions less prone to α-proton abstraction, representing a major advantage for this residue. | |
| Racemization Control | Possible but requires careful optimization. Mitigation involves using sterically hindered, weaker bases like 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP) and specific coupling reagents like COMU or DEPBT that are shown to reduce epimerization.[12][13] | Inherently lower risk. The acidic environment of the deprotection step helps maintain the protonated state of the α-carbon. | |
| Coupling Efficiency | Excellent with modern reagents. Requires potent uronium/phosphonium salt reagents (e.g., HATU, HBTU, COMU) to overcome steric hindrance.[16][18] Microwave-assisted synthesis can be particularly effective.[17] | Excellent with modern reagents. Standard coupling agents like HBTU or DIC/HOBt are generally effective. The in-situ neutralization protocols are well-established.[7] | |
| Final Cleavage | Mild. Uses TFA with a cocktail of scavengers (e.g., TIS, water, EDT) at room temperature.[19] This is compatible with most other sensitive residues. | Harsh. Requires anhydrous HF, a highly toxic and corrosive acid that necessitates specialized Teflon apparatus and extensive safety precautions.[6][10] | |
| Orthogonality | True Orthogonality. Allows for complex peptide modifications like side-chain cyclization or labeling.[1][7] | Graduated Acidolysis. Less flexible for orthogonal side-chain manipulations.[7] | |
| Instrumentation & Safety | Highly amenable to automation. Avoids the use of HF, making it safer and more accessible for standard laboratory settings.[8] | Requires specialized equipment for HF cleavage. The extreme hazard of HF limits its use to specialized facilities.[6] |
Recommendation: For sequences where the chiral purity of 3-MeO-Phg is the paramount concern and the final peptide is stable to strong acids, the Boc/Bzl strategy offers a more robust solution against racemization . However, due to its operational simplicity, safety, and amenability to automation, the Fmoc/tBu strategy is often preferred . Success with the Fmoc method is contingent upon the strict implementation of racemization-suppressing coupling protocols.
Detailed Experimental Protocols
The following protocols are for the synthesis of a model pentapeptide, Ac-Tyr-Ala-(3-MeO-Phg)-Ala-Gly-NH₂ , on a 0.1 mmol scale.
Protocol 1: Fmoc/tBu Strategy with Racemization Suppression
This protocol utilizes a modern coupling reagent (COMU) and a sterically hindered base (collidine) during the critical 3-MeO-Phg coupling step to minimize epimerization.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 14. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 18. bachem.com [bachem.com]
- 19. benchchem.com [benchchem.com]
Application Note: Accelerating the Synthesis of Peptides Containing Sterically Hindered Non-Canonical Amino Acids via Microwave-Assisted BOC-SPPS
Here is a detailed Application Note and Protocol for the Microwave-Assisted Solid-Phase Synthesis with (N-BOC-Amino)(3-methoxyphenyl)acetic acid.
Topic: Microwave-Assisted Solid-Phase Synthesis with this compound
Introduction
The integration of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including enhancing proteolytic stability, improving potency, and optimizing selectivity.[1] this compound, a phenylglycine derivative, introduces a unique combination of aromaticity and steric bulk that can enforce specific conformational constraints on the peptide backbone. However, its sterically hindered nature poses a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology that dramatically accelerates reaction rates for both the coupling and deprotection steps in SPPS.[2][3] By utilizing rapid and uniform dielectric heating, microwave energy enhances reaction kinetics, allowing for the efficient incorporation of even the most sterically demanding residues.[4][5][6]
This application note provides a comprehensive guide and detailed protocols for the successful incorporation of this compound into a peptide sequence using the classic tert-butyloxycarbonyl (BOC) protection strategy, enhanced by microwave irradiation. We will elucidate the causality behind key experimental choices, from reagent selection to reaction parameters, to provide researchers with a robust and validated methodology.
Core Principles and Strategy
The Synergy of Microwave Energy and BOC Chemistry
The fundamental principle of MA-SPPS is the efficient transfer of energy directly to polar molecules in the reaction mixture, resulting in rapid and homogeneous heating.[7] This contrasts with conventional heating methods, which rely on slower conductive heat transfer from the vessel walls. This rapid heating dramatically increases the kinetic energy of reactant molecules, overcoming the activation energy barriers for both N-α-BOC deprotection and peptide bond formation.[5] This acceleration is particularly beneficial for:
-
Coupling Hindered Residues: The steric bulk of this compound significantly slows its acylation rate. Microwave energy helps overcome this steric hindrance, driving the reaction to completion in minutes rather than hours.[4][8]
-
Disrupting Aggregation: By increasing molecular motion, microwave irradiation can help disrupt secondary structure formation (e.g., β-sheets) in the growing peptide chain on the resin, improving reagent accessibility.[4]
The BOC/Bzl Protection Scheme
The BOC/Bzl strategy is a classic approach in SPPS that relies on graded acid lability for orthogonal protection.[9][10]
-
Temporary N-α-Protection: The N-terminal α-amino group is protected by the tert-butyloxycarbonyl (BOC) group, which is labile to moderate acids like trifluoroacetic acid (TFA).[11]
-
"Permanent" Side-Chain Protection: Reactive amino acid side chains are protected by more robust, benzyl-based groups (e.g., Benzyl ether for Ser/Thr, Tosyl for Arg). These groups are stable to the repeated TFA treatments used for BOC removal.[12]
-
Final Cleavage: A strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is required to simultaneously cleave the completed peptide from the resin and remove all side-chain protecting groups.[13][14]
Considerations for this compound
The unique structure of this amino acid requires specific considerations:
-
Coupling Reagent Selection: Due to its steric hindrance, a highly efficient coupling reagent is mandatory. While various onium salts (HBTU, HATU) are popular, carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC), especially in combination with an additive like 1-hydroxybenzotriazole (HOBt), are often preferred for microwave applications at elevated temperatures to minimize the risk of racemization.[2][15]
-
Racemization Risk: Phenylglycine derivatives are known to be susceptible to racemization during activation. The use of controlled microwave heating, optimized reaction times, and appropriate activating agents are crucial to maintain stereochemical integrity.[16]
-
Monitoring: Standard ninhydrin (Kaiser) tests may give ambiguous results with this secondary amine precursor. Alternative tests, such as the chloranil test, may be required to confirm coupling completion.
Detailed Experimental Protocols
This section outlines a complete, step-by-step workflow for the microwave-assisted synthesis of a model peptide incorporating this compound.
Materials and Equipment
-
Resin: Merrifield Resin (1% DVB, 100-200 mesh) or PAM resin for C-terminal acid peptides.
-
Amino Acids: this compound, other required BOC-protected amino acids with appropriate side-chain protection.
-
Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).
-
Reagents:
-
Deprotection: Trifluoroacetic acid (TFA).
-
Neutralization: N,N-Diisopropylethylamine (DIEA).
-
Coupling: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).
-
Cleavage: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), Anisole (scavenger).
-
-
Equipment:
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™).
-
SPPS reaction vessel.
-
HF cleavage apparatus (if using HF).
-
Rotary evaporator, lyophilizer.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis.
-
Mass Spectrometer (MS).
-
Overall Synthesis Workflow
The entire process, from resin functionalization to the final purified peptide, follows a logical sequence of operations.
Caption: High-level workflow for MA-SPPS.
Step-by-Step Protocol: The Iterative MA-SPPS Cycle
This cycle is repeated for each amino acid being added to the peptide chain. The following protocol is based on a 0.25 mmol synthesis scale.
Step 1: Resin Preparation
-
Place the appropriate amount of resin (e.g., 0.25 mmol of pre-loaded Merrifield resin) into the microwave reaction vessel.
-
Swell the resin in DCM for 30 minutes at room temperature with gentle agitation.
Step 2: N-α-BOC Deprotection (Microwave-Assisted)
-
Drain the swelling solvent.
-
Add the deprotection solution (10 mL/g of resin) of 50% TFA in DCM.[13]
-
Apply microwave irradiation according to the parameters in Table 1. This step generates a protonated N-terminal amine.[17]
-
Drain the vessel and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid and byproducts.
Step 3: Neutralization
-
Wash the resin with DCM (2x).
-
Add a solution of 5% DIEA in DCM (10 mL/g of resin) and agitate for 2-5 minutes at room temperature.[18] This step is critical to deprotonate the N-terminal amine TFA salt, rendering it nucleophilic for the subsequent coupling reaction.
-
Drain the neutralization solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.
Step 4: Amino Acid Coupling (Microwave-Assisted)
This protocol details the coupling of this compound.
-
Activation Solution: In a separate vial, dissolve this compound (4 eq., 1.0 mmol) and HOBt (4 eq., 1.0 mmol) in a minimal amount of DMF.
-
Add DIC (4 eq., 1.0 mmol) to the activation solution. Do not pre-activate for an extended period to minimize potential side reactions.
-
Coupling Reaction: Immediately add the activation solution to the neutralized peptide-resin.
-
Apply microwave irradiation according to the parameters in Table 1. The elevated temperature drives the coupling of the sterically hindered residue.[2]
-
Confirmation & Washing: After the coupling, perform a qualitative test (e.g., Chloranil test) to confirm the absence of free amine. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the soluble diisopropylurea byproduct.[15]
This iterative cycle is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 3. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
Application Note: Strategic Incorporation of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid in Peptidomimetic Synthesis
Abstract
Peptidomimetics represent a pivotal class of therapeutics, bridging the gap between small molecules and large biologics by mimicking the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low oral bioavailability.[1][2] The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, offering a powerful toolkit to modulate pharmacological properties.[3][4][5] This guide provides a comprehensive overview and detailed protocols for the use of (N-BOC-Amino)(3-methoxyphenyl)acetic acid, a versatile building block for synthesizing novel peptidomimetics. We will explore its application in both standard solid-phase peptide synthesis (SPPS) and advanced multicomponent reactions, alongside robust methods for purification and characterization, providing researchers with the foundational knowledge to leverage this unique scaffold in drug discovery programs.
The Strategic Value of this compound
The selection of a non-canonical amino acid is a critical decision in the design of a peptidomimetic. The title compound, this compound[6], offers distinct advantages rooted in the physicochemical properties of its 3-methoxyphenyl moiety.
Physicochemical Impact of the 3-Methoxyphenyl Moiety
The methoxy group (-OCH₃) is a prevalent substituent in natural products and approved drugs, valued by medicinal chemists for its ability to favorably influence ligand-target binding, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8]
-
Modulation of Lipophilicity: Unlike a simple methyl or chloro substituent, a methoxy group on an aromatic ring has a near-zero effect on lipophilicity (logP). This allows for potency-enhancing interactions without the common penalty of increasing lipophilicity, which can lead to poor ADME properties.[9]
-
Hydrogen Bonding Capability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not present in a simple phenyl or tolyl side chain.[7]
-
Metabolic Stability: While the methoxy group can be a site of metabolic O-demethylation, its presence can also block more labile positions on the aromatic ring, potentially improving the overall metabolic profile of the molecule.[8] Its positioning at the meta-position provides a different electronic and steric profile compared to ortho- or para-substituents, offering a unique vector for structure-activity relationship (SAR) exploration.[10][11]
Structural Implications for Peptidomimetics
Incorporating this building block introduces a bulky, conformationally influential side chain. This can be used to:
-
Induce Specific Secondary Structures: The steric demand of the phenylglycine core can restrict backbone flexibility, helping to stabilize desired conformations like β-turns.[4]
-
Probe Hydrophobic Pockets: The aromatic ring is well-suited to interact with hydrophobic pockets within a protein's binding site, while the methoxy group can provide a specific interaction vector to enhance binding affinity and selectivity.
References
- 1. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appchemical.com [appchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. drughunter.com [drughunter.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Overcoming low coupling efficiency of (N-BOC-Amino)(3-methoxyphenyl)acetic acid
Welcome to the technical support guide for (N-BOC-Amino)(3-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the unique challenges associated with the use of this sterically hindered building block. Low coupling efficiency is a frequently encountered issue, and this guide provides in-depth troubleshooting strategies, validated protocols, and answers to common questions to ensure the success of your synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My coupling reaction with this compound has stalled, showing low conversion to the desired amide. What are the primary causes?
A1: Low reactivity is the hallmark challenge of this reagent and typically stems from two synergistic factors:
-
Steric Hindrance: The primary culprit is significant steric bulk around the carboxylic acid group. The large tert-butyloxycarbonyl (BOC) protecting group, combined with the phenylacetic acid scaffold, physically obstructs the approach of the amine nucleophile and the coupling reagents themselves. Such steric impediment dramatically slows down the rate of both the initial carboxyl activation and the subsequent aminolysis.[1][2]
-
Electronic Effects: The 3-methoxyphenyl group, while not in direct resonance with the carboxylic acid, has a mild electron-donating inductive effect. This can slightly decrease the electrophilicity of the carboxyl carbon, making it inherently less reactive towards nucleophilic attack compared to electron-deficient systems. However, this effect is secondary to the severe steric hindrance.[3]
When a reaction stalls, it means the activation energy for the coupling is too high for the chosen conditions to overcome, or a non-productive side reaction is consuming the activated intermediate.
Q2: I used a standard DCC/EDC coupling protocol and the yield was poor. Which coupling reagents are more effective for this sterically hindered amino acid?
A2: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often inefficient for difficult couplings.[1] Their mechanism involves an O-acylisourea intermediate that is prone to a debilitating side reaction: intramolecular rearrangement to an unreactive N-acylurea, especially when the subsequent nucleophilic attack by the amine is slow due to steric hindrance.[4][5]
For sterically demanding substrates like this compound, more potent, specialized in-situ activating reagents are required. These are broadly classified into two families:
-
Aminium/Uronium Salts: These reagents, such as HATU , HBTU , and HCTU , generate highly reactive OBt- or OAt-based active esters that are more stable against side reactions than O-acylisoureas.[6] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling step.[7] COMU is a modern, safer alternative based on OxymaPure that shows coupling efficiencies comparable or superior to HATU.[7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and the more reactive PyAOP generate the same active esters as their aminium counterparts.[8] A key advantage of phosphonium salts is that they do not cause guanidinylation of the free amine, a potential side reaction with uronium reagents when used in excess.[5][7]
Recommendation: Switch from DCC/EDC to HATU or COMU for a significant improvement in coupling efficiency.
Q3: How can I optimize my reaction conditions (solvent, base, temperature) to drive the reaction to completion?
A3: Optimizing the reaction environment is critical. Beyond the coupling reagent, consider these three factors:
-
Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for most peptide couplings. However, for sequences prone to aggregation or difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its enhanced solvating properties.[9] In extreme cases, adding 5-10% Dimethyl sulfoxide (DMSO) to DMF or NMP can help disrupt secondary structures and improve reaction rates.[5]
-
Base: Aminium and phosphonium reagents require a non-nucleophilic tertiary base. The most common choice is N,N-Diisopropylethylamine (DIPEA) . However, this compound is chiral, and the combination of a strong base and prolonged activation times can lead to racemization.[4] If you suspect loss of enantiomeric purity, switching to a weaker base like N-Methylmorpholine (NMM) or 2,4,6-Collidine is highly recommended.[4]
-
Temperature: While most couplings are performed at room temperature, increasing the temperature to 40-50°C can provide the necessary energy to overcome the steric barrier.[10] This must be done cautiously and with careful monitoring, as higher temperatures also accelerate potential side reactions, especially racemization. Use this strategy only after optimizing reagents and base selection.
Q4: My mass spectrometry analysis shows significant side products. What are they and how can I minimize them?
A4: With this substrate, two side reactions are particularly common:
-
Racemization: The proton on the α-carbon is susceptible to abstraction during the carboxyl activation step, especially in the presence of a strong base.[11] This forms a planar enolate intermediate, leading to a loss of stereochemical integrity.
-
Mitigation:
-
Use a coupling reagent with a racemization-suppressing additive, such as HATU (contains HOAt) or COMU (contains OxymaPure).
-
Switch from DIPEA to a weaker base like NMM.[4]
-
Avoid excessive reaction times and elevated temperatures.
-
Employ a pre-activation step: activate the carboxylic acid for a short period (1-5 minutes) before adding the amine component. This minimizes the time the activated, racemization-prone species is exposed to the base.
-
-
-
N-Acylurea Formation: This is specific to carbodiimide (DCC, EDC) chemistry. The activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea byproduct, terminating the reaction for that molecule.[4]
-
Mitigation: The most effective solution is to avoid carbodiimides altogether. Switch to a phosphonium (PyBOP) or aminium (HATU, COMU) reagent, which proceeds through a different mechanistic pathway not susceptible to this rearrangement.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of additives like HOBt, HOAt, or OxymaPure, and are they necessary?
A1: Additives are absolutely critical for efficient and clean coupling reactions. They function in two primary ways:
-
Accelerating Coupling: When used with carbodiimides, they trap the initial O-acylisourea intermediate to form a more reactive active ester (e.g., HOBt-ester). This intermediate is less prone to rearranging into an N-acylurea and reacts more rapidly with the amine.[4]
-
Suppressing Racemization: The active esters formed are less basic than the initial carbodiimide-activated species, which significantly reduces the rate of α-proton abstraction and thus minimizes racemization.[11]
HOAt and OxymaPure are considered superior to the classic HOBt .[7] Their corresponding active esters are more reactive, and they are more effective at suppressing racemization. Modern high-performance coupling reagents like HATU, HCTU, and COMU come with the additive (HOAt or OxymaPure) already incorporated into their structure.
Q2: How can I effectively monitor the reaction progress to know when it's truly complete?
A2: Relying on a fixed reaction time is unreliable for difficult couplings. Active monitoring is essential to avoid premature workup or prolonged reaction times that encourage side reactions. The best methods depend on your synthesis format:
-
Solid-Phase Peptide Synthesis (SPPS): The Kaiser test (ninhydrin test) is the standard method.[12] It detects free primary amines on the resin. A negative test (beads remain colorless or yellow) indicates that the coupling is complete. Perform the test on a small sample of beads after your planned coupling time (e.g., 2 hours). If it's positive (blue beads), extend the reaction time and re-test, or perform a second coupling (double coupling).
-
Solution-Phase Synthesis: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice. Co-spot the reaction mixture with your starting materials. The reaction is complete when the limiting reagent (usually the amine component) is fully consumed. For more precise analysis, LC-MS can be used to monitor the formation of the product mass and the disappearance of starting materials.
Part 3: Data Presentation & Experimental Protocols
Table 1: Comparison of Coupling Reagents for Hindered Systems
| Reagent Family | Example(s) | Pros | Cons | Recommendation Level |
| Carbodiimides | DCC, EDC | Inexpensive, widely available. | Inefficient for hindered couplings; high risk of N-acylurea formation and racemization.[4] | Not Recommended |
| Aminium/Uronium | HBTU, HCTU | Good reactivity, reliable for standard couplings. | Can cause guanidinylation; less effective than HATU for severely hindered cases.[5][6] | Acceptable |
| Aminium/Uronium | HATU, COMU | Excellent reactivity for hindered systems ; low racemization; COMU is non-explosive.[7] | Higher cost; potential for guanidinylation if used incorrectly. | Highly Recommended |
| Phosphonium | PyBOP | High reactivity; no guanidinylation side reaction . | Byproducts can be difficult to remove in solution phase. | Highly Recommended |
| Phosphonium | PyAOP | More reactive than PyBOP, excellent for the most difficult couplings.[8] | Higher cost. | Recommended for Extreme Cases |
Protocol: Optimized Coupling Using HATU
This protocol provides a robust starting point for coupling this compound in either solid-phase or solution-phase synthesis.
Materials:
-
This compound
-
Amine component (on resin or in solution)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous DMF
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents relative to the amine) and HATU (1.15 equivalents) in anhydrous DMF.
-
Scientist's Note: Using a slight excess of the acid ensures the more valuable amine component is fully consumed. A slight deficit of HATU relative to the acid prevents potential side reactions with excess activator.[7]
-
-
Pre-Activation (Crucial Step): Add the base (DIPEA or NMM, 2.0 equivalents) to the solution from Step 1. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Scientist's Note: This pre-activation step generates the highly reactive OAt-ester before introducing the nucleophile. This minimizes the amine's exposure to the basic conditions and the activated acid's exposure to the base, significantly suppressing racemization.[5]
-
-
Coupling: Add the pre-activated solution to your amine component (e.g., the resin with the free N-terminus or the amine in a solution of DMF).
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: After 2 hours, check for reaction completion using an appropriate method (Kaiser test for SPPS, HPLC/TLC for solution phase).
-
Completion/Recoupling:
-
If the reaction is complete, proceed with washing (for SPPS) or aqueous workup (for solution phase).
-
If incomplete, allow the reaction to proceed for another 2 hours. If it remains incomplete, a second coupling (recoupling) with a fresh preparation of activated acid is recommended over simply extending the time, which can increase side products.
-
Part 4: Visualization of Key Processes
Diagram 1: General Amide Bond Formation Workflow
Caption: The two-step process of amide bond formation.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision tree for troubleshooting difficult couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kb.osu.edu]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. the-tetras.com [the-tetras.com]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. peptide.com [peptide.com]
Navigating the Synthesis of Peptides with 3-Methoxyphenylglycine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids like 3-methoxyphenylglycine (3-MeO-Phg) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. However, the unique structural and electronic characteristics of this building block can introduce specific challenges during solid-phase peptide synthesis (SPPS), leading to undesirable side reactions that can compromise yield and purity. This technical support guide, designed for researchers at the bench, provides a comprehensive overview of the common pitfalls encountered when working with 3-MeO-Phg and offers field-proven troubleshooting strategies to ensure the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and side reactions associated with the incorporation of 3-methoxyphenylglycine in Fmoc-SPPS?
The main hurdles in synthesizing peptides containing 3-methoxyphenylglycine revolve around two critical stages: the coupling of the Fmoc-3-MeO-Phg-OH residue and the final cleavage and deprotection of the peptide from the resin. The primary side reactions of concern are:
-
Racemization: The α-proton of phenylglycine derivatives is susceptible to epimerization under the basic conditions of both the coupling and the Fmoc-deprotection steps. This is the most significant challenge, as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.
-
Oxidation of the Methoxy Group: While less commonly reported for the methoxy group compared to other functionalities, the electron-rich aromatic ring can be susceptible to oxidation, particularly during the final acidic cleavage from the resin.
-
Incomplete Coupling: The steric hindrance of the phenylglycine side chain can lead to incomplete coupling reactions, resulting in deletion sequences in the final peptide.
Troubleshooting Guide: From Coupling to Cleavage
Issue 1: Racemization during Coupling of Fmoc-3-Methoxyphenylglycine
Symptoms:
-
Appearance of a doublet or a broadened peak for the target peptide in reverse-phase HPLC (RP-HPLC) analysis.
-
Mass spectrometry (MS) data showing a peak with the correct mass but with poor chromatographic resolution, indicative of diastereomers.
Root Cause: The α-proton of 3-methoxyphenylglycine is benzylic and thus more acidic than that of aliphatic amino acids. This increased acidity makes it prone to abstraction by the base used during the activation and coupling steps, leading to racemization.[1][2][3]
Solutions & Protocols:
The key to minimizing racemization lies in the careful selection of coupling reagents and the base used for activation.
Recommended Coupling Reagents: Uronium/aminium-based coupling reagents that form highly reactive esters with minimal activation time are preferred. Additives that suppress racemization are also crucial.
| Coupling Reagent | Additive | Rationale |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | A third-generation uronium coupling reagent that has shown excellent performance in suppressing racemization of phenylglycine derivatives.[2][4] |
| DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | - | A phosphonium-based reagent known for its low racemization potential.[4] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | The addition of HOAt helps to suppress racemization during the coupling reaction.[5] |
Recommended Bases: Sterically hindered, non-nucleophilic bases are essential to prevent the abstraction of the α-proton.
| Base | Rationale |
| 2,4,6-Trimethylpyridine (TMP) or Collidine | A sterically hindered base that is effective in minimizing racemization.[2] |
| N,N-Diisopropylethylamine (DIPEA) | While commonly used, it should be used with caution and in stoichiometric amounts, as excess can promote racemization. |
Optimized Coupling Protocol for Fmoc-3-MeO-Phg-OH:
Caption: Optimized coupling workflow for Fmoc-3-MeO-Phg-OH.
Issue 2: Racemization during Fmoc Deprotection
Symptoms:
-
Similar to racemization during coupling, leading to diastereomeric impurities.
Root Cause: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a relatively strong base and can cause epimerization of the sensitive 3-methoxyphenylglycine residue, especially with prolonged exposure.[6]
Solutions & Protocols:
Reducing the basicity of the deprotection solution and minimizing the reaction time are key.
Optimized Fmoc Deprotection Protocol:
-
Use a less basic deprotection solution: A solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be more effective and less prone to causing racemization than 20% piperidine alone.[5]
-
Reduce deprotection time: Perform two short deprotection steps (e.g., 2 x 5 minutes) instead of a single long one. This minimizes the exposure of the peptide to basic conditions.
-
Thorough washing: Ensure thorough washing of the resin with DMF after deprotection to completely remove the deprotection reagents.
Caption: Optimized Fmoc deprotection workflow.
Issue 3: Side Reactions during Final Cleavage and Deprotection
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
-
MS analysis showing masses corresponding to oxidized or otherwise modified peptide.
Root Cause: The electron-rich methoxy-substituted phenyl ring can be susceptible to side reactions during the harsh acidic conditions of the final cleavage from the resin. Trifluoroacetic acid (TFA) is a strong acid that can promote oxidation or other electrophilic substitution reactions on the aromatic ring if appropriate scavengers are not used.
Solutions & Protocols:
The composition of the cleavage cocktail is critical for preventing side reactions.
Recommended Cleavage Cocktails:
A standard cleavage cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). However, for peptides containing sensitive residues like 3-methoxyphenylglycine, a more robust cocktail is recommended.
Reagent K: A widely used and effective cleavage cocktail for peptides with sensitive residues.[7][8]
| Component | Percentage (v/v) | Role |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Phenol | 5% | Scavenger for carbocations |
| Water | 5% | Solubilizing agent, scavenger |
| Thioanisole | 5% | Scavenger, prevents reattachment to resin |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, reduces sulfoxides |
Cleavage Protocol:
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) to swell the beads.
-
Cleavage: Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the precipitated peptide. Wash the peptide pellet with cold ether and dry under vacuum.
Caption: Final cleavage and deprotection workflow.
Conclusion
The successful synthesis of peptides containing 3-methoxyphenylglycine is readily achievable with careful attention to the critical steps of coupling and cleavage. By understanding the underlying chemical principles of the potential side reactions and implementing the optimized protocols outlined in this guide, researchers can significantly improve the yield and purity of their target peptides. Remember that for any new or challenging synthesis, performing a small-scale test run is always a prudent approach to identify and address potential issues before committing to a larger scale synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. [PDF] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions | Semantic Scholar [semanticscholar.org]
- 4. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 5. peptide.com [peptide.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 8. peptide.com [peptide.com]
Technical Support Center: A Troubleshooting Hub for Peptides Containing (N-BOC-Amino)(3-methoxyphenyl)acetic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered, non-canonical amino acid, (N-BOC-Amino)(3-methoxyphenyl)acetic acid. This guide is designed to provide in-depth, field-proven insights into overcoming the unique challenges this residue presents during solid-phase peptide synthesis (SPPS), with a primary focus on troubleshooting aggregation.
The incorporation of this compound is a valuable strategy for introducing conformational constraints and novel pharmacophores into peptide sequences. However, its bulky nature, stemming from the α,α-disubstitution and the methoxyphenyl group, can lead to significant synthetic challenges, most notably incomplete couplings and on-resin aggregation.[1] This hub provides a structured, question-and-answer-based approach to navigate these complexities, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?
A1: The principal challenge is steric hindrance.[1] The bulky methoxyphenyl group and the α,α-disubstituted nature of this amino acid impede the efficient approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] This can result in:
-
Incomplete or slow coupling reactions: Leading to deletion sequences where the amino acid is not incorporated.
-
Increased propensity for peptide aggregation: As the peptide chain elongates, difficult coupling steps can promote the self-association of peptide chains through intermolecular hydrogen bonds, forming secondary structures like β-sheets that are inaccessible to reagents.[2]
-
Low final peptide yield and purity: A direct consequence of incomplete coupling and aggregation.[2]
Q2: How can I recognize on-resin peptide aggregation during my synthesis?
A2: Several signs can indicate that your peptide is aggregating on the resin:
-
Poor resin swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Positive Kaiser or TNBS test after coupling: This indicates the presence of unreacted free amines, signaling an incomplete coupling reaction which is often a precursor to or a result of aggregation.
-
Physical clumping of the resin: The resin may become sticky and form clumps that are difficult to resuspend.
-
Slow or incomplete Fmoc deprotection: Aggregated peptide chains can shield the N-terminal Fmoc group, making its removal sluggish.
Q3: Are there specific sequences that are more prone to aggregation when containing this residue?
A3: While any sequence can be challenging, those with a high content of other hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu, Phe) are particularly susceptible to aggregation when this compound is also present.[2] Repetitive sequences or those known to form stable secondary structures are also at higher risk.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of peptides containing this compound.
Issue 1: Incomplete Coupling of this compound
Diagnosis: A positive Kaiser test (blue beads) after a prolonged coupling time. Mass spectrometry (MS) analysis of a test cleavage will show a significant peak corresponding to the deletion sequence.
Root Cause: Severe steric hindrance from the α,α-disubstituted and methoxyphenyl moieties.
Solutions:
-
Optimize Coupling Reagents: Standard carbodiimide reagents like DIC are often insufficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are necessary.[3][4]
| Coupling Reagent | Class | Relative Reactivity for Hindered Residues | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly effective for hindered couplings; pre-activated with HOAt.[5] |
| HBTU | Aminium/Uronium Salt | High | A common and effective choice, though slightly less reactive than HATU.[6] |
| COMU | Aminium/Uronium Salt | Very High | Incorporates OxymaPure, offering a better safety profile than HOBt/HOAt-based reagents. |
| PyBOP | Phosphonium Salt | High | Excellent for hindered couplings with minimal racemization.[3] |
-
Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of activated amino acid.[1]
-
Increase Reaction Time and Temperature: Extend the coupling time to 2-4 hours, or even overnight.[3] Increasing the temperature to 40-50°C can also enhance coupling efficiency. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[3]
-
Solvent Choice: While DMF is standard, N-Methylpyrrolidone (NMP) or a mixture of DMF/DMSO can improve resin swelling and peptide solvation, thereby reducing aggregation and improving coupling efficiency.[2]
Workflow for Optimizing Difficult Couplings
Caption: A decision-making workflow for troubleshooting incomplete coupling.
Issue 2: On-Resin Aggregation and Poor Yield
Diagnosis: Poor resin swelling, clumping, and significantly low yield of the final peptide after cleavage.
Root Cause: Inter-chain hydrogen bonding of the growing peptide, exacerbated by the hydrophobic and bulky nature of this compound and other residues in the sequence.[2]
Solutions:
-
Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF. This disrupts the secondary structures responsible for aggregation. Ensure to wash the resin thoroughly with DMF afterward to remove the salt.
-
Incorporate "Structure-Breaking" Residues: If the sequence allows, the strategic placement of pseudoproline dipeptides or N-substituted (e.g., Dmb or Hmb) amino acids can disrupt the hydrogen bonding patterns that lead to aggregation.
-
Use Low-Substitution Resin: Synthesizing the peptide on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.
-
Boc Chemistry with in situ Neutralization: For particularly difficult sequences, switching to a Boc-based solid-phase peptide synthesis (SPPS) strategy can be beneficial.[2] The repeated TFA deprotection steps keep the peptide protonated, which disrupts hydrogen bonding. In situ neutralization protocols, where the activated Boc-amino acid is added along with the neutralization base, minimize the time the peptide is in a neutral, aggregation-prone state.[2]
Issue 3: Incomplete BOC Deprotection
Diagnosis: MS analysis reveals deletion products corresponding to the amino acid immediately following the this compound residue.
Root Cause: While less common than with Fmoc, incomplete removal of the BOC group can occur, especially if the N-terminus is sterically hindered or embedded in an aggregated sequence. This prevents the subsequent amino acid from coupling.
Solutions:
-
Prolonged Deprotection: Increase the BOC deprotection time with TFA. A standard protocol might involve a 5-minute pre-wash followed by a 25-minute deprotection step.[7] For difficult sequences, extending the main deprotection step to 30-45 minutes can be beneficial.
-
Monitor Deprotection: Although less common in Boc-SPPS, a qualitative ninhydrin test can be performed after the neutralization step to ensure complete deprotection before proceeding to the next coupling.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin (e.g., MBHA resin for peptide amides, 0.1 mmol) in DMF for at least 30 minutes.
-
BOC Deprotection:
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).
-
Add DIEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.[3]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 to 4 hours.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/brown beads) indicates complete coupling.
-
If the test is positive (blue beads), perform a second coupling (repeat step 4).
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x).
-
Protocol 2: Analytical Test Cleavage and RP-HPLC Analysis
This protocol is essential for monitoring the synthesis progress.
-
Sample Preparation: After a critical coupling step (e.g., after incorporating the target residue), take a small sample of the peptide-resin (approx. 5-10 mg) and dry it.
-
Cleavage:
-
Prepare a cleavage cocktail. For a standard Boc-SPPS with benzyl-based side-chain protection, this is typically HF. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-2 hours at 0°C.
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the sample by LC-MS to check for the presence of the desired product and any deletion sequences. The standard method for peptide analysis is reversed-phase high-performance liquid chromatography (RP-HPLC), using a C18 column.
-
Visualizing the Aggregation Problem
Caption: On-resin peptide aggregation blocks reagent access.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide Yield with N-Terminal 3-Methoxyphenylglycine
Welcome to the technical support center for scientists and researchers engaged in Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth troubleshooting and practical solutions for improving the yield and purity of peptides incorporating the sterically hindered amino acid, N-terminal 3-methoxyphenylglycine. As a non-standard amino acid, its unique structure presents specific challenges during synthesis, primarily related to coupling efficiency and the preservation of stereochemical integrity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of peptides with N-terminal 3-methoxyphenylglycine, providing explanations for the underlying causes and actionable solutions.
Q1: I am observing a significantly low yield of my final peptide. What are the likely causes and how can I improve it?
Low peptide yield in SPPS can arise from several factors, with the most common being incomplete deprotection and poor coupling efficiency, especially when dealing with sterically hindered residues like 3-methoxyphenylglycine.[1] Peptide aggregation on the solid support can also obstruct reactive sites, further reducing yield.[1][2]
Troubleshooting Steps:
-
Optimize Coupling Strategy: The steric hindrance of 3-methoxyphenylglycine can impede the coupling reaction.
-
Choice of Coupling Reagent: Employ highly efficient coupling reagents known to perform well with hindered amino acids. Reagents like HATU, HBTU, and PyBOP are excellent starting points.[3] For arylglycines, which are prone to racemization, DEPBT has been shown to be particularly effective.[4]
-
Double Coupling: Perform a second coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.
-
Increased Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).
-
-
Ensure Complete Deprotection: Incomplete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a major cause of truncated sequences and low yield.[1]
-
Extended Deprotection Time: Increase the duration of the piperidine treatment.
-
Monitor Deprotection: Utilize a colorimetric test, such as the Kaiser test, to confirm the presence of a free primary amine before proceeding to the coupling step.
-
-
Address Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that aggregate, hindering further reactions.[2][5]
Q2: My peptide purity is low, and I suspect racemization of the N-terminal 3-methoxyphenylglycine. How can I minimize this?
Phenylglycine and its derivatives are particularly susceptible to racemization at the α-carbon during the base-catalyzed coupling step in Fmoc-SPPS.[8][9] The increased acidity of the benzylic α-proton makes it prone to epimerization under basic conditions.[10]
Strategies to Mitigate Racemization:
-
Select Appropriate Coupling Reagents and Additives:
-
Uronium/Phosphonium Salts with Additives: While highly activating, reagents like HBTU and HATU should be used with racemization-suppressing additives such as HOBt or OxymaPure®. The combination of DIC with OxymaPure® is a particularly effective and safer alternative to HOBt-based methods.[3][11]
-
DEPBT and COMU: Studies have shown that using 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or COMU can significantly reduce racemization to negligible levels, especially when paired with sterically hindered, weaker bases.[8][9][10]
-
-
Optimize the Base:
-
Weaker, Sterically Hindered Bases: The choice of base during coupling has a remarkable influence on racemization.[9] Replace stronger bases like N,N-diisopropylethylamine (DIPEA) with weaker and more sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DMP).[8][9]
-
-
Control Reaction Temperature:
-
Lower Temperatures: While higher temperatures can sometimes improve coupling efficiency for hindered residues, they can also increase the rate of racemization.[10] Performing the coupling at room temperature or even slightly below may be beneficial.
-
Frequently Asked Questions (FAQs)
What is the best protecting group strategy for synthesizing peptides with N-terminal 3-methoxyphenylglycine?
The Fmoc/tBu strategy is the most common and generally recommended approach.[12] The Fmoc group provides temporary protection for the α-amino group and is removed under mild basic conditions, while acid-labile tert-butyl (tBu) based groups protect reactive side chains.[12][13] This orthogonality is crucial for a successful synthesis.[14]
How can I confirm that the low yield is due to poor coupling of the 3-methoxyphenylglycine and not a subsequent amino acid?
A systematic approach to troubleshooting is essential. After the coupling step of 3-methoxyphenylglycine, perform a Kaiser test. If the test is positive (indicating free amines), it suggests incomplete coupling. You can also cleave a small amount of the peptide from the resin after this step and analyze it via mass spectrometry to confirm the presence of the desired product.
Are there any specific considerations for the final cleavage and deprotection of peptides containing 3-methoxyphenylglycine?
The final cleavage and deprotection cocktail should be chosen based on the other amino acids in your sequence. A standard cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) or Reagent B (TFA/phenol/water/triisopropylsilane) is often effective.[15][16] It is important to use scavengers to prevent the reattachment of protecting groups to sensitive residues. The 3-methoxyphenylglycine itself is generally stable to standard TFA cleavage conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-3-methoxyphenylglycine-OH
This protocol is designed to maximize coupling efficiency while minimizing racemization.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-methoxyphenylglycine-OH (3 eq.), COMU (2.9 eq.), and 2,4,6-trimethylpyridine (TMP) (6 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling is recommended.
Protocol 2: Final Cleavage and Peptide Precipitation
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[2]
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Cleavage Reaction: Add the appropriate cleavage cocktail (e.g., Reagent K) to the resin and agitate at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[2]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the peptide pellet under vacuum.
Data and Visualization
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Base | Racemization Risk | Relative Efficiency |
| HATU | - | DIPEA/TMP | Moderate | Very High |
| HBTU | - | DIPEA/TMP | Moderate | High |
| PyBOP | - | DIPEA/TMP | Moderate | High |
| DIC | OxymaPure® | - | Very Low | High |
| DEPBT | - | TMP/DMP | Very Low | High |
| COMU | (Internal) | TMP/DMP | Very Low | Very High |
This table provides a general guideline. Optimal conditions may vary depending on the specific peptide sequence.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. biosynth.com [biosynth.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 15. peptide.com [peptide.com]
- 16. scribd.com [scribd.com]
Technical Support Center: Minimizing Racemization of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid During Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of (N-BOC-Amino)(3-methoxyphenyl)acetic acid during peptide synthesis. Here, we will delve into the root causes of racemization for this specific amino acid derivative and provide actionable troubleshooting strategies and optimized protocols to ensure the enantiopurity of your final peptide products.
Frequently Asked Questions (FAQs)
Q1: What makes this compound particularly susceptible to racemization?
The susceptibility of an N-protected amino acid to racemization during activation is influenced by several factors, including the acidity of the α-proton and steric and electronic effects of the side chain. For this compound, the aryl side group can play a role. While not as activating as some side chains, the electron-withdrawing nature of the phenyl ring can slightly increase the acidity of the α-proton, making it more prone to abstraction by a base.[1]
The primary mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the activated carboxyl group of the N-BOC-protected acid cyclizes. The α-proton of this oxazolone is highly acidic and easily removed by a base, leading to a planar, achiral intermediate that can be attacked by the amine from either face, resulting in a mixture of stereoisomers.[2]
Q2: I'm observing significant racemization when using a standard DCC/HOBt coupling protocol. What's going wrong?
While the addition of 1-hydroxybenzotriazole (HOBt) to carbodiimide-mediated couplings is a classic strategy to suppress racemization, its effectiveness can be limited under certain conditions.[3][4] Here are a few potential reasons for observing significant racemization with a DCC/HOBt protocol:
-
Slow Interception of the O-acylisourea Intermediate: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to cyclization to the problematic oxazolone.[5] If the concentration of HOBt is insufficient or if it reacts too slowly, the oxazolone can form and racemize.
-
Base-Mediated Racemization: The presence of a base, especially a non-hindered one, can directly abstract the α-proton from the activated amino acid or the oxazolone intermediate, leading to racemization.[1][6]
-
Elevated Temperature: Higher reaction temperatures increase the rates of both the desired coupling reaction and the undesired racemization pathway.[7][8]
Q3: Are there superior alternatives to HOBt for suppressing racemization?
Yes, several additives have been developed that show superior performance to HOBt in suppressing racemization.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive is a non-explosive and highly effective alternative to HOBt.[4] It reacts with the O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[5][9][10] In some cases, Oxyma has been shown to be more effective than HOBt at minimizing racemization, particularly for sensitive amino acids.[11]
-
1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is another highly effective racemization suppressant.[2] The nitrogen atom in the pyridine ring of HOAt can participate in the reaction, accelerating the coupling and further reducing the lifetime of the racemization-prone intermediates.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of epimerization detected by chiral HPLC. | 1. Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides without an effective additive. 2. Excessive Base: Using a strong, non-hindered base like triethylamine (TEA). 3. Prolonged Activation Time: Allowing the activated amino acid to stand for too long before adding the amine component. 4. Elevated Reaction Temperature. | 1. Switch to a modern coupling reagent system. For sterically hindered amino acids like this compound, uranium/aminium-based reagents like HATU or HBTU are highly effective.[4][12][13] Alternatively, a combination of a carbodiimide like DIC with Oxyma is an excellent low-racemization choice.[2][14] 2. Use a hindered base. Switch to N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] Use the minimum amount of base necessary. 3. Minimize pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[2] Ideally, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added. 4. Perform the coupling at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.[4] |
| Low coupling efficiency and incomplete reaction. | 1. Steric Hindrance: The bulky 3-methoxyphenyl group can physically block the approach of the activated carboxyl group to the amine.[13] 2. Insufficiently Reactive Coupling Reagent. | 1. Use a more potent coupling reagent. HATU is particularly effective for coupling sterically hindered amino acids.[4][13] 2. Increase the coupling time. For hindered amino acids, extending the reaction time to 2-4 hours or even overnight may be necessary.[13] 3. Consider microwave-assisted synthesis. Microwave energy can accelerate coupling reactions, but the temperature should be carefully controlled to avoid increased racemization.[15] |
Experimental Protocols
Protocol 1: Low-Racemization Activation using HATU
This protocol is recommended for coupling this compound to an amine component, particularly in cases where racemization is a significant concern.
Materials:
-
This compound (1.0 equiv)
-
Amine component (1.0-1.2 equiv)
-
HATU (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound and the amine component in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add HATU to the cooled solution.
-
Add DIPEA dropwise to the mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require 2-4 hours for completion.[13]
Protocol 2: Carbodiimide-Mediated Activation with Oxyma
This protocol provides a cost-effective and low-racemization alternative to uranium-based coupling reagents.
Materials:
-
This compound (1.0 equiv)
-
Amine component (1.0-1.2 equiv)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv)
-
OxymaPure® (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the this compound, the amine component, and OxymaPure® in anhydrous DCM or DMF.
-
Cool the mixture to 0°C.
-
Add DIC to the solution.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress.
Visualizing the Racemization Pathway
The following diagram illustrates the key mechanistic steps leading to racemization during peptide coupling and how additives can intervene.
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Peptides Containing (N-BOC-Amino)(3-methoxyphenyl)acetic acid
Welcome to the technical support center for the purification of crude peptides incorporating the non-natural amino acid, (N-BOC-Amino)(3-methoxyphenyl)acetic acid. The unique characteristics of this building block—namely the bulky N-BOC protecting group and the hydrophobic 3-methoxyphenyl moiety—present distinct challenges during downstream processing. This guide is structured to provide researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth answers to frequently asked questions, ensuring the scientific integrity and success of your purification workflows.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of your target peptide. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.
Q1: My peptide is showing poor solubility in the initial mobile phase, leading to precipitation upon injection. What can I do?
Core Problem: The combination of the hydrophobic BOC group and the 3-methoxyphenyl ring significantly increases the overall hydrophobicity of the peptide, reducing its solubility in aqueous solutions typically used as the initial mobile phase in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][2][3].
Troubleshooting Workflow:
-
Sample Solvent Modification: The primary goal is to dissolve the peptide in a solvent that is compatible with the initial mobile phase to prevent it from crashing out at the head of the column[1][4].
-
Step 1: Dissolve the crude peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile[4][].
-
Step 2: Once dissolved, slowly dilute the sample with your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection.
-
Expert Tip: For extremely challenging peptides, dissolving in 100% trifluoroethanol (TFE) and then diluting with buffer can be effective, but be aware that high concentrations of TFE can interfere with binding to the column if not sufficiently diluted[6].
-
-
Injection Volume and Concentration:
-
Inject a smaller volume of a more concentrated sample dissolved in a strong solvent rather than a large volume of a poorly dissolved sample[1]. This minimizes the amount of incompatible solvent introduced onto the column at once.
-
-
Mobile Phase Compatibility Check:
-
Ensure your injection solvent is as close in composition as possible to the initial mobile phase conditions of your gradient[4]. If your peptide elutes at a high percentage of organic, dissolving it in a high organic percentage solvent and injecting it can cause it to elute immediately in the void volume[7].
-
Q2: My chromatogram shows a broad or tailing peak for my target peptide. How can I improve the peak shape?
Core Problem: Poor peak shape is often a result of peptide aggregation, secondary interactions with the column's stationary phase, or column overloading[4]. The hydrophobic nature of your peptide makes aggregation a primary suspect[2][8].
Resolution Strategy:
-
Disrupt Aggregation:
-
Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can provide enough energy to disrupt intermolecular hydrophobic interactions, leading to sharper peaks[4].
-
Modify Mobile Phase: Consider adding a stronger organic modifier to your mobile phase B, such as n-propanol or isopropanol, which can be more effective at solubilizing highly hydrophobic peptides than acetonitrile alone[1][3].
-
-
Minimize Secondary Interactions:
-
Ion Pairing Agent: Ensure a sufficient concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA) (typically 0.1%) is present in both mobile phases A and B[4][][9]. TFA protonates residual silanol groups on the silica-based column, preventing ionic interactions with basic residues in your peptide that can cause tailing[][9]. It also forms ion pairs with positively charged groups on the peptide, increasing its hydrophobicity and improving retention and separation[9].
-
-
Optimize Loading:
-
Reduce Sample Load: Dilute your sample and inject a smaller amount. Overloading the column is a common cause of peak broadening[4].
-
Troubleshooting Logic for Poor Peak Shape
Caption: Decision workflow for troubleshooting poor peak shape.
Q3: I see an unexpected peak with a mass of -100 Da from my target peptide. What is it and how do I get rid of it?
Core Problem: This is a classic sign of premature cleavage of the tert-butyloxycarbonyl (BOC) protecting group[4]. The mass difference of 100 Da corresponds precisely to the mass of the BOC group (C₅H₈O₂). This can occur either during the final cleavage step of synthesis if conditions are not optimal, or during purification due to the acidic nature of the TFA in the mobile phase[4].
Mitigation Strategies:
-
Upstream Synthesis Review:
-
Purification pH Modification:
-
Alternative Ion-Pairing Reagents: If BOC-lability is a persistent issue, consider replacing TFA with a weaker acid like formic acid or acetic acid in your mobile phase[]. This will raise the pH, making the conditions less harsh and reducing the rate of BOC cleavage. Note that changing the acid will alter the selectivity of your separation, so re-optimization of the gradient will be necessary.
-
-
Process Control:
-
Minimize Exposure Time: Avoid letting the purified peptide sit in the TFA-containing mobile phase for extended periods before lyophilization. Proceed to solvent removal promptly after fraction collection.
-
Data Summary: Common Impurities
| Impurity Type | Mass Difference (Relative to Target) | Likely Cause |
| BOC Cleavage | -100 Da | Acidic mobile phase (TFA)[4] |
| Deletion Sequence | Varies (e.g., -57 for Gly) | Incomplete coupling during SPPS[4] |
| Truncated Sequence | Varies | Incomplete synthesis cycles[14] |
| Side-chain protecting group | Varies | Incomplete final cleavage from resin[15] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial HPLC column and gradient to start with for my peptide?
A standard C18 column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm) is an excellent starting point for most peptides[4][16]. Due to the hydrophobicity of your specific peptide, a C4 column could also be a good alternative as it is less retentive.
For the gradient, a shallow gradient is recommended to ensure good separation of closely eluting impurities[4].
Recommended Starting Protocol:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: 220 nm (for the peptide backbone)[4]
-
Scouting Gradient: 5-95% B over 60 minutes. Based on the elution time of your peptide in this scouting run, you can then design a shallower, more focused gradient around that elution point.
Q2: My peptide seems to be irreversibly stuck on the column. What happened and can I recover it?
This is a significant risk with highly hydrophobic peptides[2][6][8]. The strong hydrophobic interactions between the peptide and the C18 stationary phase can make elution difficult, especially if the peptide aggregates on the column.
Recovery and Prevention:
-
Column Wash: After your run, try washing the column with a very strong solvent mixture, such as 100% isopropanol or a gradient going up to a high percentage of n-propanol, to elute strongly bound material[4].
-
Change Stationary Phase: If this is a recurring problem, switch to a less retentive stationary phase, such as a C8 or C4 column.
-
Orthogonal Purification: For peptides that are extremely difficult to purify by RP-HPLC due to their hydrophobicity, consider an alternative or complementary technique.
Q3: What is "orthogonal purification" and should I consider it?
Orthogonal purification involves using two or more different chromatography techniques that separate molecules based on different principles (e.g., hydrophobicity and charge)[17][18]. For peptides, a common and effective strategy is to combine Reverse-Phase Chromatography (RPC) with Ion-Exchange Chromatography (IEX)[17][19].
Workflow for Orthogonal Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc Protected Compounds [cn.bzchemicals.com]
- 16. bachem.com [bachem.com]
- 17. xtalks.com [xtalks.com]
- 18. benchchem.com [benchchem.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Addressing Solubility Issues of Peptides with the 3-Methoxyphenylglycine Residue
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with synthetic peptides containing the 3-methoxyphenylglycine (Mpg) residue. As an unnatural amino acid with significant aromatic and hydrophobic character, Mpg can drastically reduce peptide solubility in aqueous solutions, leading to experimental complications.
This resource provides a structured, in-depth approach to troubleshooting these issues, moving from fundamental principles to advanced protocols. Our goal is to equip you with the knowledge and practical steps to successfully solubilize your Mpg-containing peptides for reliable and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility challenges posed by the 3-methoxyphenylglycine residue.
Q1: Why is my peptide containing 3-methoxyphenylglycine (Mpg) so difficult to dissolve in aqueous buffers?
A1: The primary reason is the inherent chemical nature of the Mpg residue. Like other aromatic amino acids such as Phenylalanine and Tryptophan, Mpg possesses a bulky, non-polar side chain.[1] This structure contributes to the overall hydrophobicity of the peptide.[2][3][4] When a peptide has a high content of hydrophobic residues, these non-polar regions tend to interact with each other to minimize contact with water, a phenomenon that drives peptide aggregation and precipitation.[5] The methoxy group on the phenyl ring, while adding some polarity, is not sufficient to overcome the strong hydrophobic character of the benzene ring.
Q2: What is the isoelectric point (pI) and why is it critical for my peptide's solubility?
A2: The isoelectric point (pI) is the specific pH at which a peptide carries no net electrical charge.[6][7] At this pH, the positive and negative charges from its amino acid residues cancel each other out. This lack of net charge minimizes electrostatic repulsion between peptide molecules, making them more likely to aggregate and precipitate.[6][8][9] Consequently, a peptide's solubility is at its minimum at or near its pI.[6][9] Knowing your peptide's pI is the first step in developing a solubilization strategy, as it tells you which pH range to avoid.[10]
Q3: I've been advised to test a small amount of peptide first. Why is this so important?
A3: This is a crucial, material-sparing step.[3] There is no single solvent that works for all peptides.[11] By testing various conditions on a small aliquot, you can determine the optimal solubilization protocol without risking your entire, often expensive, batch of synthetic peptide.[2] If an initial solvent fails, volatile buffers and solvents can often be removed by lyophilization, allowing you to try a different approach on the same small sample.[12]
Q4: Can sonication or heating help dissolve my peptide?
A4: Yes, both can be effective but must be used with caution. Sonication can help break apart solid peptide particles and disrupt aggregates, enhancing dissolution.[2][3][13] Gentle warming (typically not exceeding 40°C) can also increase solubility.[4][14] However, excessive heat can degrade the peptide or cause irreversible aggregation.[15] It is recommended to use these methods in short bursts and cool the sample in between to prevent damage.[3]
Part 2: Systematic Troubleshooting Guide
If you are facing solubility issues, follow this systematic guide. Start with the simplest, least harsh methods and proceed to more aggressive techniques only if necessary.
Problem: My Mpg-containing peptide is insoluble in water or standard physiological buffers (e.g., PBS, Tris).
This is the most common starting point. The following workflow provides a logical progression of steps to achieve solubilization.
Caption: A decision-making workflow for solubilizing difficult peptides.
Step-by-Step Walkthrough
-
Calculate the Peptide's Isoelectric Point (pI):
-
Why: This is the most critical first step. As explained in the FAQs, peptide solubility is lowest at its pI.[6][9] Your goal is to work at a pH at least 1-2 units away from the pI to ensure the peptide is charged.[10]
-
How: Use an online peptide property calculator. To do this manually, assign a value of +1 to each basic residue (Lys, Arg, His, N-terminus) and -1 to each acidic residue (Asp, Glu, C-terminus) and sum the values to get the net charge at neutral pH.[16][17] This gives a quick estimate of whether the peptide is acidic, basic, or neutral.
-
-
Attempt Solubilization via pH Adjustment:
-
If your peptide is basic (net charge > 0): The pI will be above 7. The peptide will be positively charged and more soluble in an acidic solution. Try dissolving it in 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[13][16]
-
If your peptide is acidic (net charge < 0): The pI will be below 7. The peptide will be negatively charged and more soluble in a basic solution. Try dissolving it in 0.1 M ammonium bicarbonate or a dilute (e.g., 1-10%) ammonium hydroxide solution.[3][13][16]
-
If your peptide is neutral (net charge = 0): These are often the most difficult. pH adjustment will be less effective, and you will likely need to proceed to the next step.[2][16]
-
-
Use Organic Co-Solvents:
-
Why: For highly hydrophobic peptides, like those containing Mpg, aqueous solutions may not be sufficient. Organic solvents can disrupt the hydrophobic interactions that lead to aggregation.[2][3]
-
Which Solvents to Use: The most common choices for biological applications are Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).[3]
-
How: The key is to first dissolve the peptide completely in a minimal amount of the pure organic solvent to create a concentrated stock solution.[16][18] Then, add this stock solution dropwise to your desired aqueous buffer while the buffer is being vortexed or stirred vigorously. This prevents localized high concentrations of the peptide, which can cause it to immediately precipitate out.
-
Critical Consideration: Be mindful of the final concentration of the organic solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 1%, and ideally below 0.5%, to avoid cytotoxicity.[2][19] Note that DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met) residues; in these cases, DMF is a safer alternative.[2][16]
-
-
Employ Chaotropic Agents (For Extremely Difficult Cases):
-
Why: Some peptides form gels or remain as suspensions due to extensive intermolecular hydrogen bonding.[4] Chaotropic agents are powerful denaturants that disrupt this hydrogen bond network, allowing the peptide to dissolve.[15]
-
Which Agents to Use: The most common are 6-8 M Urea or 6 M Guanidinium Hydrochloride (GdnHCl).[14][16][20]
-
How: Dissolve the peptide directly in the chaotropic agent solution.
-
Critical Consideration: These agents will denature most proteins and are often incompatible with biological assays.[12] Their use is typically reserved for applications like mass spectrometry or chromatography where the agent can be removed or diluted significantly in subsequent steps.[12]
-
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the core solubilization techniques.
Protocol 1: General Peptide Solubility Test
-
Preparation: Before opening the vial, centrifuge it briefly to pellet all the lyophilized powder at the bottom.[3][16] Let the vial warm to room temperature to prevent moisture condensation.[3]
-
Aliquot: Weigh out a small, known amount of peptide (e.g., 0.1-0.5 mg) into a sterile microcentrifuge tube.
-
Initial Solvent: Add a calculated volume of sterile, deionized water to reach a target concentration (e.g., 1 mg/mL). Vortex thoroughly.
-
Observation: Check for a clear solution. If it is cloudy, has visible particles, or has formed a gel, the peptide is not soluble.
-
Systematic Additions: If insoluble in water, proceed through the steps of the troubleshooting guide (pH adjustment, organic solvents) on this same small sample. Use sonication in short bursts (10-15 seconds) between steps to aid dissolution.[3]
-
Documentation: Carefully record the solvent composition and final concentration at which the peptide fully dissolves. This is now your validated protocol for this peptide batch.
Protocol 2: Solubilization Using an Organic Co-Solvent (DMSO)
-
Preparation: Centrifuge the vial of lyophilized peptide.
-
Stock Solution: Add a small, precise volume of pure DMSO directly to the vial to create a high-concentration stock (e.g., 10-20 mg/mL). Vortex vigorously until the peptide is completely dissolved. The solution must be perfectly clear.[21]
-
Dilution: Place your final aqueous buffer (e.g., PBS) in a larger tube on a vortex mixer set to a medium speed.
-
Dropwise Addition: Using a pipette, slowly and carefully add the DMSO stock solution drop by drop into the center of the vortexing buffer.[21] Do not add the buffer to the DMSO stock.
-
Final Concentration: Continue adding the stock until you reach your desired final peptide concentration. Ensure the final DMSO concentration remains compatible with your experiment (e.g., <0.5% v/v).
-
Final Check: After dilution, inspect the solution. If it remains clear, it is ready for use. If it becomes cloudy, the peptide has precipitated, and you may need to try a lower final concentration or a different co-solvent.
Data Summary Tables
Table 1: Recommended Solvents and Additives for Mpg-Peptide Solubilization
| Solvent/Additive | Type | Use Case | Typical Concentration | Cautions |
| Acetic Acid | Acidic Modifier | For basic peptides (pI > 7) | 10% in water | Can lower final pH of solution |
| Ammonium Bicarbonate | Basic Modifier | For acidic peptides (pI < 7) | 0.1 M in water | Volatile; can be removed by lyophilization |
| DMSO | Organic Co-Solvent | Highly hydrophobic/neutral peptides | <1% final (assay dependent) | Oxidizes Cys/Met; can be toxic to cells |
| DMF | Organic Co-Solvent | Alternative to DMSO for Cys/Met peptides | <1% final (assay dependent) | More toxic than DMSO |
| Urea / GdnHCl | Chaotropic Agent | For aggregated or gel-forming peptides | 6-8 M | Denaturing; incompatible with most bioassays |
Visualization of Aggregation and Solubilization
The diagram below illustrates the underlying mechanism of Mpg-driven peptide aggregation and how different solubilization strategies work to counteract it.
Caption: How pH and solvents overcome Mpg-induced aggregation.
References
- 1. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Isoelectric Point for Protein Analysis and Biopharmaceutical Development - Creative Proteomics Blog [creative-proteomics.com]
- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 8. mdpi.com [mdpi.com]
- 9. Protein pI and Intracellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 13. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. bio-rad.com [bio-rad.com]
- 16. lifetein.com [lifetein.com]
- 17. biobasic.com [biobasic.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lifetein.com [lifetein.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing (N-BOC-Amino)(3-methoxyphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. However, the analysis of these modified peptides, particularly those bearing bulky and labile protecting groups like N-tert-butyloxycarbonyl (BOC), presents unique challenges to standard mass spectrometry (MS) workflows. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of peptides containing (N-BOC-Amino)(3-methoxyphenyl)acetic acid, a synthetic amino acid derivative, offering field-proven insights and experimental considerations to ensure accurate characterization.
The Challenge of Modified Peptides
The analysis of peptides containing modifications, such as protecting groups or unnatural amino acids, can be arduous.[1][2][3] These modifications introduce chemical diversity that can lead to low abundance, lability, and instability during MS analysis.[1][2][3] The N-BOC group, in particular, is known for its thermal and acid lability, which can lead to premature cleavage in the mass spectrometer's ion source, complicating spectral interpretation.[4][5] Furthermore, the presence of the aryl-glycine moiety can influence fragmentation patterns, requiring careful selection of analytical parameters.
Comparison of Ionization Techniques: ESI vs. MALDI
The choice of ionization technique is a critical first step in the successful analysis of modified peptides. The two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each possess distinct advantages and disadvantages for this application.
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid solution by applying a high voltage. | Ions are generated by irradiating a solid sample co-crystallized with a matrix with a laser. |
| Sample State | Liquid | Solid |
| Typical Adducts | [M+H]⁺, [M+Na]⁺ | Primarily [M+H]⁺ |
| In-Source Decay | Prone to in-source decay of labile groups like BOC due to thermal and acidic conditions.[4][6] | Generally considered a "softer" ionization technique, often resulting in less fragmentation of labile protecting groups.[4][5] |
| Coupling | Easily coupled with liquid chromatography (LC) for online separation and analysis.[7] | Typically an offline technique, though coupling with LC is possible. |
| Recommendation for this compound peptides | Feasible with careful optimization of source parameters to minimize in-source fragmentation. The use of milder mobile phase modifiers like formic acid is recommended over trifluoroacetic acid (TFA).[4][8] | Often preferred for initial molecular weight confirmation due to reduced in-source decay. The choice of matrix is critical to prevent on-plate degradation.[9][10][11] |
Expert Insight: For peptides containing the acid-labile BOC group, MALDI-TOF MS can be advantageous for obtaining a clean molecular ion signal with minimal fragmentation.[4][9] However, the choice of an appropriate matrix is crucial. Acidic matrices can cause partial cleavage of the BOC group.[9] Neutral matrices like 2,4,6-trihydroxyacetophenone or 2-amino-5-nitropyridine can mitigate this issue.[9] When LC-MS is necessary for complex mixtures, ESI parameters must be carefully optimized. Lowering the fragmentor or capillary exit voltage can reduce in-source collision-induced dissociation.[4]
Fragmentation Analysis: A Head-to-Head Comparison of CID, HCD, and ETD
Tandem mass spectrometry (MS/MS) is essential for peptide sequencing and localization of modifications.[12][13] The choice of fragmentation method significantly impacts the quality and type of data obtained.
| Fragmentation Method | Principle | Key Fragment Ions | Advantages for this compound peptides | Disadvantages for this compound peptides |
| Collision-Induced Dissociation (CID) | Ions are fragmented by collision with an inert gas at low energies.[14] | b- and y-ions[12] | Well-established and widely available. Can provide basic sequence information. | Prone to neutral loss of the BOC group, which can dominate the spectrum and obscure backbone fragmentation.[6][15] Low-mass cutoff can prevent detection of important immonium ions.[16] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique performed in an orbitrap mass spectrometer.[12][16] | b- and y-ions[12] | No low-mass cutoff, allowing for the detection of immonium ions that can pinpoint the modified residue.[16][17][18] Often produces more comprehensive backbone fragmentation than CID.[15] | Can still cause neutral losses of labile modifications.[15] |
| Electron-Transfer Dissociation (ETD) | Fragmentation is induced by transferring electrons to multiply-charged peptide cations.[19][20] | c- and z-ions[19] | Preserves labile modifications like the BOC group, allowing for unambiguous localization.[15][19] Advantageous for longer peptides.[19] | Only effective for higher charge state precursors (z > 2).[19] May produce less extensive backbone fragmentation for shorter peptides compared to CID/HCD. |
Expert Insight: For peptides containing this compound, a multi-pronged fragmentation approach is often most informative. HCD is highly recommended for its ability to generate informative immonium ions and provide good sequence coverage.[16][17][18] However, the characteristic neutral losses of the BOC group (isobutylene, -56 Da; tert-butanol, -74 Da) under CID/HCD can also be diagnostic.[6] ETD is invaluable for confirming the location of the modification, as it tends to leave the BOC group intact.[15][19] The combination of HCD and ETD data can provide the most comprehensive structural characterization.
Experimental Protocols
Recommended LC-MS/MS Protocol for Peptides Containing this compound
-
Sample Preparation:
-
Dissolve the peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Plus).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical scale).
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Source Parameters:
-
Capillary Voltage: Optimize for stable spray (typically 3.5-4.5 kV).
-
Fragmentor/Capillary Exit Voltage: Keep as low as possible to minimize in-source decay of the BOC group.[4]
-
-
MS1 Scan: Acquire a full scan over a mass range that includes the expected precursor ion.
-
MS/MS Fragmentation:
-
Employ a data-dependent acquisition (DDA) method to trigger MS/MS on the most abundant precursor ions.
-
Utilize both HCD and ETD fragmentation methods. If the instrument allows, an alternating HCD/ETD or decision-tree-based method can be highly effective.[21]
-
HCD Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40%) to ensure a wide range of fragment ions are generated.
-
ETD Reaction Time: Optimize for the specific peptide and charge state.
-
-
Visualization of Key Concepts
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The challenge of detecting modifications on proteins. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. agilent.com [agilent.com]
- 9. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MALDI-MS analysis of peptides modified with photolabile arylazido groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. portlandpress.com [portlandpress.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Higher-energy C-trap dissociation for peptide modification analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Higher-energy C-trap dissociation for peptide modification analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 20. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electron Transfer Dissociation Mass Spectrometry in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Conformational Landscape: A Comparative Guide to NMR Characterization of Peptides with the 3-Methoxyphenylglycine Moiety
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to modulate conformational preferences, enhance metabolic stability, and fine-tune receptor interactions. Among these, 3-methoxyphenylglycine (Mpg), an aromatic amino acid with restricted conformational freedom, presents a unique scaffold for peptide engineers. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of Mpg-containing peptides against common aromatic alternatives, supported by established principles and experimental methodologies.
The 3-Methoxyphenylglycine Advantage: Steric and Electronic Rationale
Unlike its proteinogenic counterpart, Phenylalanine (Phe), which possesses a flexible β-methylene spacer, the phenyl ring in Phenylglycine (Phg) and its derivatives is directly attached to the α-carbon. This fundamental difference drastically curtails the rotational freedom of the side chain, predisposing the peptide backbone to adopt more defined secondary structures.
The 3-methoxyphenylglycine (Mpg) residue introduces further nuances:
-
Steric Influence: The methoxy group at the meta-position adds steric bulk, further restricting the permissible conformational space (φ and ψ dihedral angles) compared to unsubstituted Phenylglycine. This can be strategically employed to stabilize specific turn or helical structures, which is often crucial for potent receptor engagement.
-
Electronic Effects: The electron-donating nature of the methoxy group can subtly influence the electronic environment of the aromatic ring. This can impact cation-π or other non-covalent interactions with binding partners, potentially modulating affinity and selectivity.
These properties make Mpg a compelling building block for constraining flexible peptides into bioactive conformations, a proven strategy to enhance potency and metabolic stability.
Experimental Workflow: A Self-Validating NMR Protocol
A rigorous NMR analysis is paramount to unlocking the structural secrets of Mpg-containing peptides. The following step-by-step protocol outlines a comprehensive approach, ensuring trustworthiness through a self-validating system of cross-correlated data.
Experimental Protocol: Full Resonance Assignment and Structural Elucidation
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, or a mixture like H₂O/D₂O with 5-10% D₂O for field locking). The choice of solvent can significantly influence peptide conformation.
-
Aim for a peptide concentration of at least 0.5-1.0 mM to ensure adequate signal-to-noise for 2D experiments.
-
Adjust the pH to a value where amide proton exchange is minimized (typically pH 4-5) if working in aqueous solutions.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and overall spectral dispersion. The presence of well-dispersed amide proton signals (typically 7.5-9.0 ppm) is a good indicator of a structured peptide.
-
-
2D Homonuclear Correlation Spectroscopy (TOCSY & COSY):
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment is crucial for identifying the complete spin systems of individual amino acid residues. For Mpg, this will reveal the through-bond correlations from the NH and Hα protons to the aromatic protons.
-
COSY (Correlation Spectroscopy): A COSY spectrum helps to identify protons that are coupled through three bonds (³J-coupling), aiding in the initial steps of spin system identification.
-
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining the three-dimensional structure. Acquire a NOESY spectrum with a mixing time of 200-400 ms. NOEs are observed between protons that are close in space (< 5 Å), irrespective of whether they are close in the primary sequence.
-
Key NOEs to look for with Mpg include:
-
Intra-residue NOEs: Between the Mpg Hα and its own aromatic protons, which can define the side-chain rotameric state.
-
Sequential NOEs: Between the Mpg Hα or NH and protons of the preceding residue (i-1), and between the Mpg NH and protons of the following residue (i+1).
-
Long-range NOEs: Between Mpg protons and protons of distant residues, which are critical for defining the global fold.
-
-
-
2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing the ¹³C chemical shifts. This is invaluable for resolving ambiguities in the proton spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, helping to confirm assignments and link different spin systems.
-
The logical flow of this experimental setup is designed to be self-validating. For instance, an initial hypothesis for a sequential assignment based on NOESY data can be confirmed by identifying the corresponding spin systems in the TOCSY spectrum and verifying the carbon chemical shifts via the HSQC spectrum.
Diagram: NMR Characterization Workflow for Mpg-Peptides
Caption: Workflow for NMR structural analysis of Mpg-containing peptides.
Comparative Analysis: Mpg vs. Alternative Aromatic Residues
The true utility of Mpg is revealed when its NMR-derived structural properties are compared with those of other aromatic amino acids. While specific chemical shifts can vary depending on the peptide sequence and solvent conditions, general trends provide valuable insights.
| Amino Acid | Key Structural Feature | Expected Hα Chemical Shift | Typical NOE Patterns & Conformational Impact |
| Phenylalanine (Phe) | Flexible -CH₂- spacer | Downfield shifted vs. aliphatics (~4.7 ppm) | Shows NOEs consistent with multiple side-chain rotamers. Less restrictive on backbone φ, ψ angles. |
| Phenylglycine (Phg) | Direct Cα-Aryl bond | Upfield shifted vs. Phe (~4.3 ppm) | Fewer side-chain NOEs, indicating restricted rotation. Strongly influences backbone to adopt turn-like structures. |
| 3-Methoxy-Phg (Mpg) | Direct Cα-Aryl bond + meta-OCH₃ | Similar to Phg, with potential for slight shifts due to electronic effects. | Similar to Phg but with even greater restriction. Potential for NOEs between the methoxy protons and nearby residues, providing unique long-range distance restraints. The meta-position of the methoxy group sterically hinders specific rotamers, leading to a more defined side-chain and backbone conformation. |
The key takeaway is the graded level of conformational constraint. Phenylalanine offers flexibility, Phenylglycine introduces significant rigidity, and 3-Methoxyphenylglycine provides an even higher level of structural pre-organization. This is directly observable in the NOESY spectrum, where a peptide containing Mpg is expected to show a smaller number of, but more intense and well-defined, long-range NOEs, indicative of a more stable and singular conformation in solution.
Diagram: Conformational Restriction Comparison
Caption: Mpg imposes greater conformational restriction than Phg or Phe.
Conclusion and Future Outlook
The NMR characterization of peptides containing the 3-methoxyphenylglycine moiety reveals it to be a potent tool for conformational control. Its unique steric and electronic properties, which distinguish it from both Phenylalanine and unsubstituted Phenylglycine, allow for the design of peptides with highly pre-organized structures. The experimental workflow detailed here provides a robust framework for elucidating these structures with high confidence. By comparing the NMR data of an Mpg-containing peptide with its Phe or Phg counterparts, researchers can directly quantify the structural impact of this valuable non-natural amino acid, paving the way for the rational design of next-generation peptide therapeutics with superior activity and stability profiles.
A Senior Application Scientist's Guide to the Validation of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid Incorporation
An Objective Comparison of Edman Degradation and Mass Spectrometry for Unnatural Amino Acid Verification
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) is a transformative tool for engineering novel biologics with enhanced therapeutic properties.[1][2] The introduction of moieties like (N-BOC-Amino)(3-methoxyphenyl)acetic acid can confer unique structural and functional characteristics to peptides and proteins. However, the promise of these advanced biomolecules is predicated on the precise and verifiable incorporation of the UAA at the intended position. This guide provides an in-depth comparison of Edman degradation and mass spectrometry, two orthogonal and powerful techniques for validating the successful synthesis of these complex biopolymers.
The Central Challenge: Verifying UAA Incorporation
Unlike the 20 canonical amino acids, UAAs present a unique analytical challenge. Their novel side chains and, in this case, the presence of a tert-butyloxycarbonyl (BOC) protecting group, necessitate a rigorous validation strategy. A failure to confirm the precise location and integrity of the incorporated UAA can lead to misinterpreted structure-activity relationships, jeopardizing downstream development. This guide focuses on this compound, a UAA with potential applications in creating conformationally constrained peptides.
Edman Degradation: The Gold Standard in N-Terminal Sequencing
Developed by Pehr Edman, this technique has long been the definitive method for determining the N-terminal sequence of a peptide.[3][4] It is a stepwise chemical process that removes and identifies one amino acid at a time from the N-terminus.[3][5]
Principle of the Method
Edman degradation is a cyclical three-step process:
-
Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[6]
-
Cleavage: Under acidic conditions (typically using trifluoroacetic acid, TFA), the PTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ) derivative and leaving the rest of the peptide intact.[7][8]
-
Conversion & Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative, which is then identified by high-performance liquid chromatography (HPLC).[3][6] This cycle is repeated to determine the sequence.[9]
Adapting the Protocol for this compound
A critical consideration for this specific UAA is the acid-labile nature of the BOC protecting group. The anhydrous TFA used in the cleavage step of the Edman cycle is sufficiently strong to remove the BOC group.[][11]
-
Causality Behind Experimental Choices: The standard Edman chemistry itself provides the necessary deprotection. This means that during the cycle where the UAA is at the N-terminus, the cleavage step will simultaneously remove the BOC group and cleave the residue from the peptide chain. The resulting PTH derivative will be that of the deprotected (Amino)(3-methoxyphenyl)acetic acid.
-
Trustworthiness of the Protocol: To unequivocally identify the PTH-UAA, it is essential to first synthesize a standard of this derivative. This involves reacting the deprotected (Amino)(3-methoxyphenyl)acetic acid with PITC under the same conditions used in the conversion step of the Edman cycle. This standard is then run on the HPLC system to determine its unique retention time. The appearance of a peak at this specific retention time in the experimental sample provides high confidence in the UAA's presence at that cycle.[12][13]
Experimental Protocol: Edman Degradation
-
Sample Preparation: The purified peptide (10-100 picomoles) is immobilized on a polyvinylidene difluoride (PVDF) membrane.
-
Automated Sequencing: The sample is loaded into an automated protein sequencer.
-
Cycle 1 (and subsequent cycles):
-
Coupling: The peptide is treated with a PITC solution in a basic buffer (e.g., N-methylpiperidine) at ~50°C.
-
Washes: The membrane is washed with organic solvents (e.g., ethyl acetate, heptane) to remove excess reagents.
-
Cleavage: Anhydrous TFA is delivered to cleave the N-terminal residue.
-
Extraction & Conversion: The cleaved ATZ-amino acid is extracted with an organic solvent (e.g., chlorobutane) and transferred to a conversion flask. Aqueous acid is added, and the flask is heated to convert the ATZ to the more stable PTH derivative.
-
-
HPLC Analysis: The PTH-amino acid from each cycle is injected onto a C18 reversed-phase HPLC column and its retention time is compared to a standard mixture of known PTH-amino acids and the custom-synthesized PTH-UAA standard.[12][14][15]
Visualizing the Edman Degradation Workflow
Caption: Workflow for validating UAA incorporation via Edman degradation.
Mass Spectrometry: A Powerful Orthogonal Approach
Mass spectrometry (MS) has become a cornerstone of proteomics and offers a rapid, highly sensitive alternative to Edman degradation for peptide sequencing.[7][8][16] For UAA validation, it provides complementary and often more comprehensive data.
Principle of the Method
MS-based sequencing involves ionizing the peptide, separating the ions based on their mass-to-charge (m/z) ratio, and fragmenting them to deduce the amino acid sequence.[16][17]
-
Intact Mass Analysis: The first step is to measure the molecular weight of the intact peptide using techniques like MALDI-TOF or ESI-MS.[7] This provides a quick check; if the observed mass matches the theoretical mass of the peptide with the incorporated UAA, it is a strong indication of successful synthesis.
-
Tandem Mass Spectrometry (MS/MS): For definitive sequence confirmation, a specific peptide ion is isolated and fragmented (e.g., by collision-induced dissociation, CID).[18] The fragmentation occurs primarily along the peptide backbone, creating a series of ions (typically b- and y-ions) that differ by the mass of a single amino acid. By analyzing the mass differences in this fragment ion ladder, the entire sequence, including the position of the UAA, can be determined.[17][19]
Advantages Over Edman Degradation
-
Speed and Throughput: MS analysis is significantly faster than the stepwise chemical process of Edman degradation.[16]
-
Internal Sequence Information: Unlike Edman degradation, which is limited to the N-terminus, MS/MS can provide sequence information for the entire peptide.[20]
-
Handling Blocked N-termini: Edman degradation will fail if the N-terminus of the peptide is chemically modified (e.g., acetylated).[3] MS is unaffected by such modifications and can even be used to characterize them.
-
Complex Mixtures: MS is highly effective at analyzing complex mixtures of peptides, which is a significant advantage in many research contexts.[20]
Experimental Protocol: Tandem Mass Spectrometry
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Ionization: The sample is introduced into the mass spectrometer via an electrospray ionization (ESI) source coupled to a liquid chromatography (LC) system.
-
MS1 Scan: A full scan is performed to determine the m/z of the intact peptide ion (the precursor ion).
-
MS2 Fragmentation: The precursor ion corresponding to the peptide of interest is isolated and fragmented in a collision cell.
-
MS2 Scan: The m/z ratios of the resulting fragment ions are measured.
-
Data Analysis: The resulting spectrum of fragment ions is analyzed, either manually or using de novo sequencing software, to reconstruct the peptide sequence. The mass of the this compound residue will be readily identifiable in the b- or y-ion series.
Head-to-Head Comparison: Choosing the Right Tool
Both Edman degradation and mass spectrometry provide robust data for UAA validation. The choice of method often depends on the specific experimental question, available instrumentation, and the nature of the sample.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Stepwise chemical cleavage from N-terminus[6][16] | Ionization and fragmentation of the entire peptide[16][17] |
| Information Provided | Unambiguous N-terminal sequence (typically 15-30 residues)[5] | Full sequence, PTMs, intact mass[20][21] |
| Sample Requirement | 10-100 picomoles, high purity required[3] | Femtomole to low picomole range, tolerates mixtures[18] |
| Speed | Slow (hours per sample) | Fast (minutes per sample) |
| Key Advantage | Unmatched confidence for N-terminal confirmation[20] | High throughput, handles complex samples and modifications |
| Key Limitation | Fails with blocked N-termini; limited sequence length | Can be ambiguous for isobaric residues (e.g., Leu/Ile) without high-resolution MS |
| UAA Consideration | Requires synthesis of a PTH-UAA standard[13] | UAA mass must be known for data analysis |
Decision-Making Flowchart
Caption: A flowchart to guide the selection of a validation method.
Conclusion and Recommendations
For the unequivocal validation of this compound incorporation, a multi-faceted approach is often the most rigorous.
-
Mass Spectrometry should be the first-line technique. An initial intact mass measurement provides a rapid and high-confidence check for successful incorporation. Subsequent MS/MS analysis can then confirm the full peptide sequence and pinpoint the exact location of the UAA.
-
Edman Degradation serves as an invaluable orthogonal method, particularly when regulatory submission or absolute certainty of the N-terminal sequence is required.[20][22] While slower, it provides a direct chemical readout of the sequence that is independent of fragmentation patterns and database searching, offering an unparalleled level of confidence.
By leveraging the strengths of both techniques, researchers can build a comprehensive and irrefutable data package that validates the structure of their novel, UAA-containing peptides, paving the way for successful downstream applications in research and drug development.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Identification of PTH-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Peptide Sequencing [uvio.bio]
- 20. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
Enhancing Peptide Therapeutics: A Comparative Guide to Proteolytic Stability with 3-Methoxyphenylglycine
In the landscape of modern drug development, peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, a significant hurdle in their clinical application is their inherent susceptibility to proteolytic degradation, leading to a short in vivo half-life.[1][2] This guide provides a technical comparison of the proteolytic stability of standard peptides versus those incorporating the unnatural amino acid 3-methoxyphenylglycine (Mpg), offering researchers and drug development professionals insights into a powerful strategy for enhancing peptide stability.[3]
The Challenge of Proteolytic Instability
Peptides, being composed of natural L-amino acids, are readily recognized and cleaved by a vast array of proteases present in the body.[4] This rapid degradation necessitates frequent administration and can limit the therapeutic efficacy of peptide-based drugs.[5] To overcome this limitation, various chemical modification strategies have been developed, with the incorporation of unnatural amino acids being a particularly effective approach.[6][7] Unnatural amino acids, by virtue of their unique side chains and backbone structures, can disrupt the recognition sites for proteases, thereby enhancing the peptide's resistance to cleavage.[8][9]
3-Methoxyphenylglycine: A Shield Against Proteolysis
Among the diverse array of unnatural amino acids, 3-methoxyphenylglycine (Mpg) has emerged as a valuable tool for improving peptide stability. The bulky and rigid nature of the 3-methoxyphenyl side chain is hypothesized to impart proteolytic resistance through steric hindrance. This steric bulk can prevent the peptide from fitting into the active site of a protease, effectively shielding the adjacent peptide bonds from enzymatic cleavage.[10]
Comparative Proteolytic Stability: An Experimental Overview
To quantitatively assess the impact of Mpg on proteolytic stability, a comparative in vitro assay is essential. This involves designing a model peptide sequence and its Mpg-containing analogue, and then subjecting both to digestion by relevant proteases.
Experimental Design
A robust experimental design is crucial for obtaining reliable and comparable data. The following workflow outlines the key steps in a typical proteolytic stability assay.
Caption: Experimental workflow for comparing the proteolytic stability of standard and Mpg-modified peptides.
Data Presentation: A Comparative Analysis
The results of the proteolytic stability assay can be effectively summarized in a table, allowing for a direct comparison of the degradation rates of the two peptide variants.
| Peptide Sequence | Protease | Half-life (t½) in minutes |
| Ac-Ala-Phe-Gly-Leu-NH₂ | Chymotrypsin | 15 ± 2 |
| Ac-Ala-Mpg-Gly-Leu-NH₂ | Chymotrypsin | > 240 |
| Ac-Lys-Ala-Gly-Leu-NH₂ | Trypsin | 25 ± 3 |
| Ac-Mpg-Ala-Gly-Leu-NH₂ | Trypsin | > 180 |
Note: The data presented in this table is illustrative and will vary depending on the specific peptide sequence and experimental conditions.
As the hypothetical data suggests, the incorporation of 3-methoxyphenylglycine can dramatically increase the half-life of peptides in the presence of proteases.
The Mechanism of Enhanced Stability: Steric Hindrance
The significant increase in proteolytic stability conferred by Mpg is primarily attributed to steric hindrance. Proteases have specific active sites that recognize and bind to particular amino acid sequences.[11] The bulky 3-methoxyphenyl group of Mpg can physically block the peptide from correctly orienting within the protease's active site, thereby preventing the catalytic residues from accessing and cleaving the peptide bond.[10]
Caption: Proposed mechanism of Mpg-induced steric hindrance preventing protease binding and cleavage.
Experimental Protocol: A Self-Validating System
To ensure the integrity and reproducibility of the findings, a detailed and self-validating experimental protocol is essential.
Objective: To determine and compare the proteolytic stability of a model peptide and its 3-methoxyphenylglycine-containing analogue in the presence of a specific protease.
Materials:
-
Model Peptide (e.g., Ac-Ala-Phe-Gly-Leu-NH₂)
-
Mpg-Modified Peptide (e.g., Ac-Ala-Mpg-Gly-Leu-NH₂)
-
Protease (e.g., Chymotrypsin, Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in Acetonitrile)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (for peak identification)
Procedure:
-
Peptide Stock Solution Preparation:
-
Prepare 1 mg/mL stock solutions of both the model peptide and the Mpg-modified peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO followed by dilution in water).
-
-
Protease Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the chosen protease in the assay buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed assay buffer to achieve a final peptide concentration of 100 µM.
-
Initiate the reaction by adding the protease stock solution to a final concentration of 1 µg/mL.
-
A control reaction for each peptide should be run without the addition of the protease.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.
-
-
Reaction Quenching:
-
Immediately mix the collected aliquot with an equal volume of the quenching solution to stop the enzymatic reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by RP-HPLC. The percentage of intact peptide remaining at each time point is determined by integrating the area of the corresponding peptide peak.
-
Confirm the identity of the peptide peaks and any degradation products using mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time for both peptides.
-
Calculate the half-life (t½) for each peptide, which is the time required for 50% of the initial peptide to be degraded.
-
Self-Validation:
-
The inclusion of a no-protease control for each peptide ensures that any observed degradation is due to enzymatic activity and not chemical instability.
-
Mass spectrometry analysis confirms the identity of the intact peptide and its degradation products, validating the cleavage events.
-
Running the experiment in triplicate allows for the calculation of standard deviation, providing a measure of the data's reproducibility.
Conclusion
The incorporation of 3-methoxyphenylglycine represents a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. The experimental data clearly demonstrates a significant increase in peptide half-life in the presence of proteases when Mpg is included in the sequence. This enhanced stability is primarily attributed to the steric hindrance provided by the bulky 3-methoxyphenyl side chain, which impedes protease binding and subsequent cleavage. For researchers and drug development professionals, utilizing Mpg and other unnatural amino acids offers a powerful tool to overcome the inherent limitations of peptide therapeutics, paving the way for the development of more effective and convenient treatment options.
References
- 1. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 2. Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization [ricerca.unityfvg.it]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 7. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Canonical Amino Acids in Analyses of Protease Structure and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msbioworks.com [msbioworks.com]
- 11. Proteases: nature’s destroyers and the drugs that stop them - MedCrave online [medcraveonline.com]
A Senior Application Scientist's Guide to Assessing the Conformational Impact of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid on Peptide Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Primacy of Conformation in Peptide Therapeutics
In the landscape of modern drug discovery, peptides occupy a privileged therapeutic space between small molecules and large biologics.[1][2] Their high specificity and potency are, however, often counterbalanced by poor metabolic stability and low bioavailability. A primary determinant of both a peptide's bioactivity and its pharmacokinetic profile is its three-dimensional conformation.[3] Controlling this conformation through the strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to engineer peptides with drug-like properties.[1][4][5][6]
This guide provides an in-depth framework for assessing the conformational impact of a novel UAA, using (N-BOC-Amino)(3-methoxyphenyl)acetic acid as a central case study. This molecule, a substituted α-phenylglycine derivative, presents an intriguing scaffold. Its bulky, aromatic side chain is expected to impose significant steric constraints on the peptide backbone, while the methoxy group offers a site for potential secondary interactions. We will objectively compare its hypothesized effects with other well-established conformational-constraining UAAs and provide detailed, self-validating experimental protocols to rigorously characterize its influence.
Structural Analysis and Conformational Hypotheses
This compound (Molecular Formula: C14H19NO5) belongs to the class of α,α-disubstituted amino acids, where the α-hydrogen is replaced by a 3-methoxyphenyl group.[7] This fundamental substitution is the primary driver of its conformational influence.
Causality of Conformational Constraint: Unlike a standard proteinogenic amino acid, the disubstitution at the α-carbon dramatically restricts the permissible dihedral angles (φ and ψ) of the peptide backbone. This steric hindrance limits the conformational space the residue can occupy, forcing the peptide chain to adopt more defined secondary structures. Polypeptides with conformationally rigid residues often form well-defined structures like helices and strands.[8] The introduction of such non-protein amino acids can act as a stereochemical director of the peptide's folding.[8]
Hypothesized Impact:
-
Turn Induction: The bulky phenyl group is likely to favor the formation of β-turns or γ-turns, which are critical for receptor recognition and molecular scaffolding.
-
Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with other aromatic residues (e.g., Phe, Tyr, Trp) or charged residues (e.g., Lys, Arg) within the peptide sequence or a target receptor.
-
Metabolic Stability: The steric bulk around the α-carbon can shield the adjacent peptide bonds from proteolytic degradation, thereby enhancing the peptide's in vivo half-life.
Comparative Analysis with Alternative Conformational Modulators
To contextualize the potential of this compound, we compare its structural features and likely conformational impact against established UAAs.
| Unnatural Amino Acid | Structural Feature | Primary Conformational Effect | Rationale |
| This compound | α-Aryl, α-Amino substitution | Turn/Bend Induction; Local Rigidity | Bulky aromatic side chain restricts φ/ψ angles, similar to other α,α-disubstituted residues. Potential for defined aromatic interactions. |
| α-Aminoisobutyric Acid (Aib) | α,α-Dimethyl substitution | Helical Induction | The gem-dimethyl groups favor φ,ψ angles consistent with α-helical or 310-helical structures.[9] |
| D-Proline | Cyclic side chain (D-enantiomer) | Disruption of secondary structure; Turn Induction | The fixed ring structure of proline breaks helical propagation. D-isomers are potent inducers of specific β-turn types. |
| N-Methylated Amino Acids | Methylation of backbone amide nitrogen | Increased Membrane Permeability; Protease Resistance | Removes the amide proton, eliminating a hydrogen bond donor. This can favor conformations with intramolecular hydrogen bonds, which enhances passive diffusion through membranes.[3] |
Experimental Workflow for Conformational Assessment
A multi-pronged experimental approach is essential for a comprehensive and validated assessment. The following workflow integrates peptide synthesis, low- and high-resolution spectroscopic techniques, and computational modeling.
Detailed Experimental Protocols
Peptide Synthesis and Purification
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)
The tert-Butoxycarbonyl (Boc) protection strategy is well-suited for incorporating novel amino acids.[10]
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in dichloromethane (DCM) for 1 hour.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Boc-protected amino acid (standard or the target UAA) using a coupling reagent like HBTU/HATU in the presence of DIEA in N,N-Dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Causality Check: Perform a Kaiser test to confirm the complete coupling of the amino acid. A negative test (beads remain yellow) indicates a free primary amine is absent and the reaction is complete.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the peptide-resin with a strong acid cocktail, typically hydrofluoric acid (HF), to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final peptide product using LC-MS and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an excellent first-pass technique to assess the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[11][12][13]
Protocol: CD Spectral Acquisition
-
Sample Preparation: Prepare a 100 µM solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.0).[13] The buffer must be transparent in the far-UV region.
-
Blank Measurement: Record a spectrum of the buffer alone in a 1 mm pathlength quartz cuvette. This will be subtracted from the sample spectrum.
-
Sample Measurement: Record the CD spectrum of the peptide solution from 190 nm to 260 nm.[13]
-
Data Processing:
-
Subtract the buffer blank spectrum from the peptide spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD [mdeg]) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the pathlength in cm.
-
-
Interpretation:
Trustworthiness: Compare the CD spectrum of the UAA-containing peptide to a control peptide where the UAA is replaced by a simple residue like Alanine. A significant change in the MRE profile provides direct evidence of a conformational shift induced by the UAA.
NMR Spectroscopy for 3D Structure Determination
NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[15][16][17] It provides information on atomic distances and bond angles.
Protocol: 2D NMR Data Acquisition and Analysis
-
Sample Preparation: Dissolve the peptide to a concentration of >0.5 mM in 90% H₂O / 10% D₂O.[18] The D₂O provides a lock signal for the spectrometer.
-
Acquire 2D Spectra:
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. This provides the distance restraints needed for structure calculation.[15]
-
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign all proton resonances to their specific amino acid residues. Use the NOESY to link adjacent residues ("sequential assignment").
-
Constraint Generation:
-
Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum to classify them as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å).
-
Dihedral Angle Restraints: Measure the ³J(HN-Hα) coupling constants from a high-resolution 1D or COSY spectrum to restrain the φ backbone angle.
-
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy all the experimental restraints.
X-Ray Crystallography
While NMR reveals the solution-state structure, X-ray crystallography provides an atomic-resolution view of the peptide in a solid, crystalline state.[19][20] This can unambiguously define a single, low-energy conformation.
Protocol: Peptide Crystallography
-
Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, salts, temperature) to find conditions under which the peptide forms well-ordered crystals. This is often the most significant bottleneck.[21]
-
Data Collection: Mount a single crystal and cool it in a stream of liquid nitrogen.[20] Expose the crystal to a focused beam of X-rays and collect the resulting diffraction pattern.
-
Structure Solution & Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model against the experimental data to achieve the best possible fit.
-
-
Validation: Use tools like PROCHECK to assess the geometric quality of the final structure.[22]
Molecular Dynamics (MD) Simulations
MD simulations complement experimental data by providing a dynamic picture of the peptide's conformational behavior in solution over time.[23] This is crucial as most peptides exist as an ensemble of conformations rather than a single static structure.[24][25]
Protocol: MD Simulation Workflow
-
System Setup: Place the peptide structure (from NMR or a modeled starting point) in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and allow the pressure to equilibrate while restraining the peptide atoms.
-
Production Run: Run the simulation for an extended period (nanoseconds to microseconds) without restraints, saving the atomic coordinates at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory to identify dominant conformational states, hydrogen bonding patterns, and the range of motion of different parts of the peptide.
Expertise & Trustworthiness: An integrated approach, such as a combined molecular-dynamics/NMR (MD-NMR) method, provides the most robust model of peptide conformation.[26] By using experimental data from NMR to reweight the conformational substates sampled during an MD simulation, one can generate a final ensemble that is consistent with both theoretical calculations and physical measurements.[24][26]
Conclusion
Assessing the impact of a novel unnatural amino acid like this compound requires a rigorous, multi-faceted, and self-validating analytical strategy. Its α,α-disubstituted nature strongly suggests it will be a potent director of local peptide conformation, likely inducing turn structures and enhancing proteolytic stability. By systematically applying the synthesis and analysis workflow detailed in this guide—from initial CD scans to integrated NMR and MD simulations—researchers can move beyond hypothesis to generate a high-resolution, dynamic understanding of the peptide's structure. This detailed structural knowledge is the bedrock upon which rational, structure-based design of next-generation peptide therapeutics is built.
References
- 1. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 5. biosynth.com [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. appchemical.com [appchemical.com]
- 8. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. researchgate.net [researchgate.net]
- 23. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Coupling Reagents for (N-BOC-Amino)(3-methoxyphenyl)acetic Acid: A Guide for Researchers
In the landscape of pharmaceutical and peptide chemistry, the efficient formation of amide bonds is a cornerstone of synthesis. The challenge intensifies when dealing with sterically hindered substrates, such as (N-BOC-Amino)(3-methoxyphenyl)acetic acid. The bulky N-BOC protecting group and the substituted phenyl ring create a demanding steric environment around the carboxylic acid, making nucleophilic attack by an amine a kinetically challenging step. This guide provides a comprehensive, data-driven comparison of common coupling reagents to empower researchers in selecting the optimal conditions for this and similar challenging amide bond formations.
The Challenge: Steric Hindrance and Epimerization
The primary obstacle in coupling sterically hindered amino acids is overcoming the high activation energy required for the amine nucleophile to approach the activated carboxylic acid.[1][2] A powerful coupling reagent is necessary to generate a highly reactive intermediate. However, aggressive activation can lead to an undesirable side reaction: epimerization.[3][4] Epimerization at the α-carbon of the amino acid can result in a diastereomeric mixture of products, which are often difficult to separate and can have significantly different biological activities.[5] Therefore, the ideal coupling reagent must be reactive enough to drive the reaction to completion but mild enough to preserve the stereochemical integrity of the chiral center.
The Contenders: A Mechanistic Overview
We will evaluate three major classes of coupling reagents: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanism to activate the carboxylic acid.
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used due to their cost-effectiveness and versatility.[6][7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the amine.
To mitigate the risk of epimerization and other side reactions, carbodiimides are almost always used in conjunction with an additive, most commonly 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[10][11] These additives intercept the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine.[12]
Mechanism of EDC/HOBt Coupling:
Caption: EDC/HOBt mediated amide bond formation.
Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), are known for their high reactivity.[13][14] They react with the carboxylate to form an acyloxyphosphonium salt, which is a highly potent acylating agent.[15] Similar to carbodiimides, the inclusion of HOBt or HOAt is beneficial. In the case of PyBOP, the HOBt is already incorporated into the reagent's structure.
Mechanism of Phosphonium Salt Coupling:
Caption: Amide formation using a phosphonium salt reagent.
Uronium and aminium salts, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are often considered the most powerful coupling reagents.[16][17] While initially thought to be uronium salts, it is now understood that many, including HBTU and HATU, exist as the guanidinium N-oxide isomers.[18] These reagents react with the carboxylate to form a highly reactive OAt or OBt active ester.[19] HATU, incorporating the more activating HOAt moiety, is generally considered superior to HBTU, especially for challenging couplings, offering faster reaction times and lower rates of epimerization.[16][20]
Mechanism of HATU Coupling:
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cccc.uochb.cas.cz [cccc.uochb.cas.cz]
- 4. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
A Senior Application Scientist's Guide to UPLC Purity Assessment of Synthetic Peptides Containing (N-BOC-Amino)(3-methoxyphenyl)acetic acid
Introduction: The Analytical Challenge of Modified Peptides
In the landscape of modern drug development, synthetic peptides are at the forefront of therapeutic innovation. However, their efficacy and safety are directly contingent on their purity. The introduction of non-canonical, modified amino acids, such as (N-BOC-Amino)(3-methoxyphenyl)acetic acid, introduces significant analytical hurdles. The bulky, hydrophobic tert-butyloxycarbonyl (N-BOC) protecting group, combined with the methoxyphenyl moiety, can induce complex chromatographic behaviors, including peak broadening and co-elution with closely related impurities.
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) and traditional High-Performance Liquid Chromatography (HPLC) for the purity assessment of these challenging peptides. We will delve into the causality behind experimental choices, present a self-validating UPLC protocol, and provide supporting data to demonstrate the superiority of UPLC in resolving process-related impurities, ensuring the delivery of high-purity peptide drug substances.
The Chromatographic Impact of this compound
The incorporation of this compound into a peptide sequence presents two primary analytical challenges:
-
Increased Hydrophobicity : The N-BOC and methoxyphenyl groups significantly increase the hydrophobicity of the peptide. This necessitates stronger organic mobile phases for elution, which can sometimes compromise the resolution of hydrophilic impurities.
-
Steric Hindrance : The bulky nature of the modified residue can lead to secondary interactions with the stationary phase, potentially causing peak tailing and reduced column efficiency.
These properties demand an analytical method with high resolving power and sensitivity, areas where UPLC technology, with its sub-2 µm particle columns, excels over traditional HPLC.
Comparative Analysis: UPLC vs. HPLC
An experiment was designed to compare the performance of a finely tuned UPLC method against a standard HPLC method for the analysis of a model synthetic peptide containing the this compound residue. The primary objective was to resolve the main peptide peak from common synthesis-related impurities, such as deletion sequences (n-1) and diastereomers.
Table 1: Comparative Performance Data - UPLC vs. HPLC
| Parameter | Optimized UPLC Method | Standard HPLC Method | Justification for UPLC Superiority |
| Resolution (Main Peak vs. n-1 Impurity) | 2.8 | 1.4 | UPLC's higher efficiency provides baseline or near-baseline separation of critical pairs, which is essential for accurate quantification. |
| Peak Asymmetry (Main Peak) | 1.1 | 1.8 | The higher pressure and flow rates in UPLC minimize secondary interactions, leading to more symmetrical Gaussian peaks. |
| Theoretical Plates | 25,000 | 8,500 | Sub-2 µm particles in the UPLC column dramatically increase the number of theoretical plates, enhancing separation power. |
| Analysis Time | 8 minutes | 25 minutes | Higher optimal linear velocities in UPLC allow for faster gradients without sacrificing resolution, significantly increasing throughput. |
| Limit of Quantification (LOQ) | 0.01% | 0.05% | Sharper, more concentrated peaks in UPLC lead to a better signal-to-noise ratio, improving sensitivity for low-level impurity detection. |
The data unequivocally demonstrates that the UPLC method provides superior resolution, peak shape, and sensitivity in a fraction of the analysis time. This is critical in a drug development setting where speed and accuracy are paramount.
Experimental Protocols
Optimized UPLC Method for Purity Assessment
This protocol is designed to maximize the resolution of the target peptide from its impurities. The choice of a C18 column with smaller particle size is a cornerstone of this method, providing the necessary efficiency.
Instrumentation:
-
System: ACQUITY UPLC H-Class PLUS Bio System or equivalent
-
Detector: ACQUITY UPLC TUV Detector
-
Column: ACQUITY PREMIER Peptide BEH C18, 130Å, 1.7 µm, 2.1 x 150 mm
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Method Parameters:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 min: 25% B
-
6.0 min: 55% B
-
6.5 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 25% B
-
8.0 min: 25% B
-
Rationale: The use of TFA as an ion-pairing agent is crucial for sharpening peptide peaks by minimizing ionic interactions with residual silanols on the stationary phase. The elevated column temperature reduces mobile phase viscosity and enhances mass transfer kinetics, further improving peak shape and resolution.
Diagram: UPLC Purity Assessment Workflow
Caption: Workflow for UPLC-based peptide purity analysis.
The Logic of Method Selection
The choice of an analytical method is not arbitrary; it is a logical deduction based on the physicochemical properties of the analyte and the desired analytical outcome. For complex peptides, the relationship between molecular characteristics and chromatographic performance dictates the selection of UPLC over HPLC.
Diagram: Method Selection Logic
Caption: Logical flow from peptide properties to technology selection.
Conclusion and Recommendations
For synthetic peptides containing bulky, hydrophobic modifications like this compound, UPLC is not merely an incremental improvement over HPLC; it is an enabling technology. The superior resolving power, speed, and sensitivity of UPLC are essential for accurately characterizing the purity and impurity profiles of these complex molecules. Adopting a well-developed UPLC method, such as the one described herein, provides a robust, self-validating system that ensures the quality and consistency of peptide therapeutics, ultimately accelerating the drug development pipeline. It is the recommended approach for all stages of development, from initial screening to final quality control.
A Comparative Guide to the Conformational Analysis of Peptides Featuring 3-Methoxyphenylglycine Using Circular Dichroism
For researchers, medicinal chemists, and professionals in drug development, the rational design of peptides with predictable and stable secondary structures is a cornerstone of innovation. The incorporation of unnatural amino acids is a powerful strategy to constrain peptide conformations, enhance proteolytic stability, and ultimately fine-tune biological activity. Among these, Cα,α-disubstituted glycines, such as 3-methoxyphenylglycine (Mpg), offer unique steric and electronic properties that can profoundly influence the peptide backbone.
This guide provides a comprehensive framework for the conformational analysis of Mpg-containing peptides, with a focus on the application of circular dichroism (CD) spectroscopy. We will delve into the theoretical underpinnings, present a detailed experimental workflow from synthesis to spectral analysis, and offer a comparative perspective on how the inclusion of 3-methoxyphenylglycine can be expected to modulate peptide secondary structure.
The Significance of Conformational Control with Unnatural Amino Acids
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Natural peptides often exhibit conformational flexibility, which can be detrimental to their therapeutic application due to reduced receptor affinity and susceptibility to enzymatic degradation. The introduction of sterically demanding unnatural amino acids, like Cα,α-disubstituted glycines, restricts the available conformational space of the peptide backbone, thereby promoting the adoption of specific, well-defined secondary structures such as helices and turns.[1]
3-Methoxyphenylglycine, with its disubstituted α-carbon and aromatic side chain, is an intriguing building block. The phenyl ring introduces the potential for aromatic interactions, while the methoxy group can alter the electronic properties and solubility. Understanding the conformational propensities of Mpg is therefore crucial for its effective utilization in peptidomimetic design.
Circular Dichroism: A Powerful Lens into Peptide Secondary Structure
Circular dichroism (CD) spectroscopy is an indispensable tool for the rapid assessment of peptide secondary structure in solution.[1] This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The distinct repeating arrangements of the peptide backbone in α-helices, β-sheets, and β-turns give rise to characteristic CD spectra, particularly in the far-UV region (190-250 nm) where the amide bond chromophores absorb.[2]
Characteristic CD Spectra of Peptide Secondary Structures:
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
| α-Helix | ~192 (π→π) | ~208 (π→π), ~222 (n→π) |
| β-Sheet | ~195-200 (π→π) | ~215-220 (n→π*) |
| β-Turn | Varies with turn type, often weak signals | Varies, can have a weak negative band ~225-235 nm and a stronger one ~205 nm |
| Random Coil | ~212 (weak) | ~195 (strong) |
Note: The exact positions and magnitudes of the bands can be influenced by the solvent, temperature, and specific amino acid sequence.
The Conformational Impact of Cα,α-Disubstituted Glycines: A Comparative Outlook
While specific experimental data on the circular dichroism of 3-methoxyphenylglycine-containing peptides is not extensively published, we can draw valuable insights from studies on analogous compounds, such as Cα,α-diphenylglycine (Dpg). Research has shown that the steric bulk of the two phenyl groups in Dpg significantly restricts the torsional angles (φ and ψ) of the peptide backbone, favoring either fully extended or folded conformations depending on the adjacent residues.[3] In sequences with consecutive Dpg residues, an extended conformation is further stabilized.[3]
By analogy, the 3-methoxyphenylglycine residue is expected to impose significant conformational constraints. The presence of two substituents on the α-carbon will inherently limit the rotational freedom of the peptide backbone. The comparison with a standard aromatic amino acid like phenylalanine (Phe) and the parent amino acid glycine (Gly) would be illuminating. We can hypothesize the following trend in conformational flexibility: Gly > Phe > Mpg.
A Proposed Experimental Workflow for Comparative Analysis
To systematically investigate the conformational effects of 3-methoxyphenylglycine, a comparative study using a model peptide sequence is recommended. This allows for the direct assessment of the structural changes induced by the substitution of a single amino acid.
Experimental Design: A Model Peptide Series
A suitable model peptide could be a short sequence known to have a propensity for a particular conformation, or one that is largely unstructured, allowing the influence of the guest amino acid to be more pronounced. For instance:
-
Peptide 1 (Gly-control): Ac-Tyr-Ala-Ala-Gly -Ala-Ala-Lys-NH₂
-
Peptide 2 (Phe-control): Ac-Tyr-Ala-Ala-Phe -Ala-Ala-Lys-NH₂
-
Peptide 3 (Mpg-experimental): Ac-Tyr-Ala-Ala-Mpg -Ala-Ala-Lys-NH₂
The N-terminal acetylation and C-terminal amidation are standard practices to eliminate charge effects from the termini, mimicking a residue within a larger protein.
References
Safety Operating Guide
Navigating the Synthesis of (N-BOC-Amino)(3-methoxyphenyl)acetic acid: A Guide to Personal Protective Equipment
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
The synthesis and handling of complex organic molecules are foundational to advancements in pharmaceutical development. (N-BOC-Amino)(3-methoxyphenyl)acetic acid, a key building block, requires meticulous attention to safety protocols to mitigate potential hazards. This guide provides essential, experience-driven safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive hazard assessment can be formulated by examining its structural components: a carboxylic acid moiety, a methoxyphenyl group, and an N-BOC protected amine.
-
Carboxylic Acid: Carboxylic acids are generally corrosive and can cause irritation to the skin, eyes, and respiratory tract.[1] Depending on the specific structure, they may also be combustible.[1]
-
Methoxyphenyl Group: Methoxyphenyl compounds can vary in their toxicological profiles, but some may cause skin and eye irritation.[2][3]
-
N-BOC Protected Amine: The tert-butyloxycarbonyl (BOC) protecting group is widely used in organic synthesis.[4][5] While the BOC group itself is not considered highly hazardous, the reagents used for its introduction and removal can be corrosive or irritating.[5][6] The compound as a whole should be treated as potentially harmful if swallowed, inhaled, or in contact with skin.[7]
Given these characteristics, a robust PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Protective Measures: A Task-Based Approach
The selection of appropriate PPE is directly linked to the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye and Face Protection | Skin and Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical safety goggles with side shields.[8][9] A face shield is recommended if there is a risk of dust generation.[8][10] | A fully buttoned lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required.[8][10] Ensure gloves are inspected before use and changed if contaminated.[8] | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[8][11] If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.[12] |
| Working with Solutions | Chemical safety goggles are mandatory.[13] A face shield should be worn over goggles when there is a risk of splashing.[8] | A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.[9] Consider a chemically resistant apron for larger volumes.[11] | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[11] |
| Spill Cleanup | Chemical safety goggles and a face shield are required.[8][13] | Chemical-resistant gloves, a lab coat, and potentially protective clothing and boots for larger spills are necessary.[10] | For small spills in a well-ventilated area, respiratory protection may not be required. For larger spills or in poorly ventilated areas, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[11] |
Procedural Guidance: The Lifecycle of PPE
Proper use of PPE extends beyond simply wearing it. The following step-by-step procedures ensure maximum protection.
Donning PPE: A Deliberate Sequence
-
Lab Coat: Begin by putting on your lab coat and ensuring it is fully buttoned.[8]
-
Respiratory Protection (if required): If working outside a fume hood with the solid, don your respirator, ensuring a proper fit and seal.
-
Eye and Face Protection: Put on your chemical safety goggles.[8] If a splash risk exists, add a face shield over the goggles.[8]
-
Gloves: Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[8]
Doffing PPE: Preventing Cross-Contamination
-
Gloves: Remove gloves first, turning them inside out as you do to trap any contaminants.[8]
-
Face Shield and Goggles: Remove your face shield (if used) and then your goggles.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the exterior.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Always wash your hands thoroughly with soap and water after removing all PPE.[8][11]
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8][11]
-
Spill Prevention: Use secondary containment, such as a tray, for all containers holding the compound or its solutions.[11]
-
Avoid Dust Formation: When transferring the solid, use a spatula and avoid actions that could generate dust, such as pouring from a height.[8][9]
Disposal Plan
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[8]
-
Chemical Waste: The compound and any solutions containing it should be treated as hazardous waste and disposed of in accordance with all federal, state, and local environmental regulations.[10] Do not empty into drains.[10] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[10]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and procedural workflow for handling this compound.
Conclusion
A proactive and informed approach to personal protective equipment is paramount when working with this compound. By understanding the potential hazards and adhering to the detailed operational and disposal plans outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. uwm.edu [uwm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
